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  • Product: 1,4-Diacetoxy-2-oxobutane
  • CAS: 33245-14-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6)

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1,4-Diacetoxy-2-oxobutane, with CAS number 33245-14-6, is a polyfunctionalized organic molecule that holds potential as a versatile buildi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Diacetoxy-2-oxobutane, with CAS number 33245-14-6, is a polyfunctionalized organic molecule that holds potential as a versatile building block in synthetic and medicinal chemistry. Its combination of a ketone and two acetate esters within a four-carbon chain offers multiple reactive sites for the construction of more complex molecular architectures, including heterocyclic systems of pharmaceutical interest. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, and an exploration of its reactivity and potential applications in drug discovery.

Physicochemical Properties

1,4-Diacetoxy-2-oxobutane is characterized by the following molecular and physical properties, which are crucial for its handling, reactivity, and analytical characterization.

PropertyValueSource
CAS Number 33245-14-6[1]
Molecular Formula C₈H₁₂O₅[1]
Molecular Weight 188.18 g/mol [1]
IUPAC Name (4-acetyloxy-3-oxobutyl) acetate[1]
XLogP3 -0.3[1]
Topological Polar Surface Area 69.7 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 7[1]

Synthesis and Purification

The primary route for the synthesis of 1,4-diacetoxy-2-oxobutane involves the acetylation of its precursor, 1,4-dihydroxy-2-butanone. This transformation can be efficiently achieved using standard laboratory procedures.

Synthesis of 1,4-Diacetoxy-2-oxobutane

Reaction Scheme:

Synthesis_of_1_4_Diacetoxy_2_oxobutane cluster_reactants Reactants cluster_products Products Reactant1 1,4-Dihydroxy-2-butanone Reaction_Center Reactant1->Reaction_Center Reactant2 Acetic Anhydride Reactant2->Reaction_Center Catalyst Pyridine Catalyst->Reaction_Center Catalyst Product1 1,4-Diacetoxy-2-oxobutane Byproduct1 Acetic Acid Reaction_Center->Product1 Reaction_Center->Byproduct1

Figure 1: Synthesis of 1,4-Diacetoxy-2-oxobutane.

Experimental Protocol:

This protocol is adapted from established methods for the acetylation of alcohols using acetic anhydride and a base catalyst like pyridine.[2][3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1,4-dihydroxy-2-butanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of the diol).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this, add acetic anhydride (2.2-2.5 equivalents) dropwise while maintaining the temperature at 0 °C. The excess acetic anhydride ensures complete acetylation of both hydroxyl groups.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the pyridine and other volatile components under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.[4]

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1,4-diacetoxy-2-oxobutane can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectral Analysis

The structural confirmation of 1,4-diacetoxy-2-oxobutane is achieved through various spectroscopic techniques. PubChem provides access to 13C NMR, GC-MS, and IR spectra for this compound.[1]

¹H and ¹³C NMR Spectroscopy

¹H NMR (Predicted):

  • Two singlets corresponding to the methyl protons of the two acetate groups.

  • Two triplets or complex multiplets corresponding to the two methylene groups (-CH₂-). The chemical shifts and coupling patterns will be influenced by the adjacent ketone and ester functionalities.

¹³C NMR (Predicted):

  • A signal in the downfield region (>200 ppm) characteristic of a ketone carbonyl carbon.

  • Two signals around 170 ppm corresponding to the ester carbonyl carbons.

  • Signals for the methylene carbons adjacent to the ketone and the ester oxygen.

  • Two signals for the methyl carbons of the acetate groups.

Further two-dimensional NMR experiments, such as COSY and HMQC/HSQC, would be required for a definitive assignment of all proton and carbon signals.[5]

Chemical Reactivity and Synthetic Potential

The reactivity of 1,4-diacetoxy-2-oxobutane is dictated by the presence of the ketone and two ester functional groups. This combination of functionalities makes it a valuable precursor for the synthesis of various organic molecules, particularly heterocyclic compounds.

Reactivity of the Ketone Group

The ketone carbonyl group is susceptible to nucleophilic attack. This reactivity is central to many of its potential synthetic applications.

Reaction with Amines:

The reaction of the ketone in 1,4-diacetoxy-2-oxobutane with primary amines can lead to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and reversible.[6][7] The resulting imine can then undergo further transformations.

Mechanism of Imine Formation:

Imine_Formation Ketone R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Ketone->Hemiaminal + R''NH₂ Amine R''NH₂ Proton H⁺ Hemiaminal->Ketone - R''NH₂ Imine R-C(=NR'')-R' Hemiaminal->Imine - H₂O, H⁺ Imine->Hemiaminal + H₂O, H⁺ Water H₂O

Figure 2: General mechanism for imine formation.

This reactivity opens pathways for the synthesis of nitrogen-containing heterocycles. For instance, reaction with a diamine could potentially lead to the formation of cyclic structures.

Reactivity of the Acetate Groups

The two acetate groups are susceptible to hydrolysis under acidic or basic conditions, which would regenerate the corresponding diol, 1,4-dihydroxy-2-butanone. They can also be displaced by other nucleophiles under appropriate conditions.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 1,4-diacetoxy-2-oxobutane in marketed drugs were not identified in the conducted search, its structure suggests significant potential as a versatile building block for the synthesis of biologically active molecules. Polyfunctional molecules are highly valued in drug discovery for their ability to be elaborated into complex scaffolds.

The combination of a central ketone and two flanking ester groups makes 1,4-diacetoxy-2-oxobutane a promising precursor for the synthesis of various heterocyclic systems. For example, condensation reactions involving the ketone and subsequent cyclization utilizing the ester functionalities could lead to the formation of pyridazines, pyrazines, or other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.

Furthermore, the diacetoxy functionality can be seen as a protected form of a diol. This allows for the modification of the ketone group first, followed by deprotection of the hydroxyl groups for further functionalization. This strategic protection and deprotection are fundamental in multi-step organic synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11][12]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[8][10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[8][9][10][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,4-Diacetoxy-2-oxobutane is a chemical entity with considerable untapped potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 1,4-dihydroxy-2-butanone and its array of functional groups make it an attractive starting material for the construction of more intricate molecules. Further research into its reactivity and its application as a scaffold in the synthesis of novel bioactive compounds is warranted. This guide provides the foundational knowledge for researchers to explore the synthetic utility of this promising building block.

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Alfa Aesar. (2009, August 2). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diacetoxy-2-oxobutane. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,4-diacetoxy-2-oxabutane. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 493-516.
  • Bendjeddou, A., Abbaz, T., Regainia, Z., & Aouf, N. E. (2012). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Molecules, 17(2), 1890-1899.
  • Beilstein Journal of Organic Chemistry. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 31). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • MDPI. (2020, January 24). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (4-Acetoxy-3-oxobutyl) acetate: Structure, Synthesis, and Applications

A Note on Chemical Nomenclature: The topic "(4-Acetoxy-3-oxobutyl) acetate" does not conform to standard IUPAC nomenclature and does not correspond to a readily identifiable compound in chemical literature and databases....

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The topic "(4-Acetoxy-3-oxobutyl) acetate" does not conform to standard IUPAC nomenclature and does not correspond to a readily identifiable compound in chemical literature and databases. Based on a systematic interpretation of the name, this guide will focus on the most plausible corresponding structure: 1,4-diacetoxy-2-butanone . This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this versatile chemical entity.

Introduction: Unveiling a Versatile Bifunctional Molecule

1,4-diacetoxy-2-butanone is a fascinating, yet not widely documented, organic compound. Its structure is characterized by a four-carbon backbone featuring a ketone at the second position and two acetoxy groups at the first and fourth positions. This unique arrangement of functional groups—a ketone and two esters—renders it a valuable and versatile building block in organic synthesis. The 1,4-dicarbonyl-like nature of this molecule opens up a wide array of possibilities for constructing more complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. This guide will provide a deep dive into the molecular characteristics, synthesis, and potential applications of 1,4-diacetoxy-2-butanone, offering a solid foundation for its use in research and development.

Molecular Identity and Physicochemical Properties

The fundamental properties of 1,4-diacetoxy-2-butanone are derived from its molecular structure. A clear understanding of these characteristics is the first step in its successful application in any research endeavor.

PropertyValueSource/Method
Molecular Formula C₈H₁₂O₅Calculated
Molecular Weight 188.18 g/mol Calculated
IUPAC Name (3-oxobutane-1,4-diyl) diacetateIUPAC Rules
CAS Number Not assigned-
Appearance Expected to be a colorless liquidPrediction
Boiling Point Estimated to be >200 °C at 760 mmHgPrediction
Solubility Soluble in most organic solventsPrediction
SMILES CC(=O)OCC(=O)CC(OC(C)=O)C-

Synthesis and Purification: A Practical Approach

The most direct and logical synthetic route to 1,4-diacetoxy-2-butanone is through the esterification of its diol precursor, 1,4-dihydroxy-2-butanone. This precursor is a known compound, sometimes used in biochemical research.[1][2][3][4]

Proposed Synthetic Pathway: Acetylation of 1,4-dihydroxy-2-butanone

The acetylation of 1,4-dihydroxy-2-butanone can be achieved using standard esterification methods. The choice of acetylating agent and catalyst is crucial for achieving a high yield and purity.

Synthesis of 1,4-diacetoxy-2-butanone 1,4-dihydroxy-2-butanone 1,4-dihydroxy-2-butanone Reaction Stir at 0 °C to RT 1,4-dihydroxy-2-butanone->Reaction Reagents Acetic Anhydride (Ac₂O) Pyridine or DMAP (catalyst) DCM (solvent) Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Column Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purification Product 1,4-diacetoxy-2-butanone Purification->Product

Caption: Proposed synthetic workflow for 1,4-diacetoxy-2-butanone.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,4-dihydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine (2.5 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the dropwise addition of acetic anhydride (2.2 eq).

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Elucidation and Characterization

The structural confirmation of 1,4-diacetoxy-2-butanone would rely on a combination of spectroscopic techniques. Below are the predicted key features.

Reactivity of 1,4-diacetoxy-2-butanone Start 1,4-diacetoxy-2-butanone Enolate Enolate Intermediate Start->Enolate Base (e.g., LDA) Reduction Diol Product Start->Reduction Reducing Agent (e.g., NaBH₄) Alkylation Alkylation Product Enolate->Alkylation Alkyl Halide (R-X) Aldol Aldol Adduct Enolate->Aldol Aldehyde/Ketone (R'COR'')

Caption: Key reaction pathways of 1,4-diacetoxy-2-butanone.

Potential Applications in Research and Drug Development

While specific applications of 1,4-diacetoxy-2-butanone are not extensively documented, its structure suggests significant potential as a building block in the synthesis of complex molecules.

  • Heterocycle Synthesis: As a 1,4-difunctionalized compound, it can serve as a precursor for the synthesis of various five-membered heterocycles, which are common motifs in pharmaceuticals. [5]* Natural Product Synthesis: The functional group handles allow for the introduction of chirality and further elaboration, making it a potential starting material for the total synthesis of natural products.

  • Fragment-Based Drug Discovery: Small, functionalized molecules like 1,4-diacetoxy-2-butanone can be used as fragments in screening campaigns to identify new lead compounds in drug discovery.

Conclusion

1,4-diacetoxy-2-butanone, the most probable interpretation of the ambiguous name "(4-acetoxy-3-oxobutyl) acetate," is a molecule with considerable synthetic potential. Its bifunctional nature, combining a ketone with two ester groups, makes it a versatile intermediate for the construction of more complex and potentially bioactive molecules. While direct experimental data for this specific compound is sparse, its synthesis, characterization, and reactivity can be reliably predicted based on established principles of organic chemistry. This guide provides a solid theoretical and practical framework for researchers and drug development professionals to explore the utility of this promising chemical entity.

References

  • PubChem. (n.d.). 1,4-Dihydroxy-2-butanone. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1. Retrieved from [Link]

  • Fiveable. (2025, August 15). 1,4-Dicarbonyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4‐dicarbonyl compounds through asymmetric acyl radical conjugate addition. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, May 13). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]

  • PMC. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]

  • PMC. (n.d.). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). cis-1,4-Diacetoxy-2-butene (95%). Retrieved from [Link]

  • NIST. (n.d.). cis-1,4-Diacetoxy-2-butene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐addition of α‐ketoacids with Michael acceptors to synthesize ketones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, May 22). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. Retrieved from [Link]

  • PubMed. (2016, February 7). An expedient synthesis of functionalized 1,4-diketone-derived compounds via silyloxyallyl cation intermediates. Retrieved from [Link]

  • NIST. (n.d.). cis-1,4-Diacetoxy-2-butene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanone. Retrieved from [Link]

  • IJPRAS. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carbonyl compounds by 1,4-additions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Retrieved from [Link]

  • PubChem. (n.d.). 4-sec-Butoxy-2-butanone. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Safe Handling and Risk Assessment of 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6) in a Research & Development Setting

This guide provides an in-depth technical framework for the safe handling, risk assessment, and use of 1,4-Diacetoxy-2-oxobutane, a functionalized ketone with potential applications as a synthetic intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the safe handling, risk assessment, and use of 1,4-Diacetoxy-2-oxobutane, a functionalized ketone with potential applications as a synthetic intermediate in pharmaceutical and materials science research. Unlike a standard Safety Data Sheet (SDS), which relies on established and often extensive testing data, this document addresses the practical reality for many research chemicals: a significant gap in published hazard information.

Section 1: Physicochemical Profile and Its Implications for Laboratory Handling

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These parameters dictate its behavior in the laboratory environment, from storage and handling to its fate in the event of an accidental release.

Key Physicochemical Data

The known properties of 1,4-Diacetoxy-2-oxobutane are summarized below. This data, sourced from chemical databases, provides the first clues to its behavior.

PropertyValueSourceImplication for Handling
Molecular Formula C₈H₁₂O₅[1][2][3]Indicates a relatively small organic molecule.
Molecular Weight 188.18 g/mol [2][3]Relevant for stoichiometric calculations in synthesis.
CAS Number 33245-14-6[1][2][4]Unique identifier for ensuring chemical identity.
Synonyms (4-acetyloxy-3-oxobutyl) acetate; 2-Oxo-1,4-Butanediol Diacetate[2][5]Important for literature and database searches.
Computed XLogP3 -0.3[2][3]Suggests moderate hydrophilicity; may have some solubility in aqueous systems. This is critical for considering quench procedures and aqueous workups, as well as environmental fate.
Hydrogen Bond Acceptor Count 5[1][3]The presence of five oxygen atoms allows for hydrogen bonding, influencing its solubility and potential biological interactions.
Rotatable Bond Count 7[1][3]High conformational flexibility.
Topological Polar Surface Area 69.7 Ų[1][2]This value suggests the potential for the molecule to cross biological membranes, a key consideration in assessing toxicological risk.
Appearance Reported as a liquid, potentially colorless to pale brown.[5][6]Handled as a liquid, requiring secondary containment and appropriate transfer techniques (e.g., syringe, cannula).
Structural Analysis for Hazard Prediction

In the absence of empirical toxicity data, a functional group analysis is a critical step in a proactive risk assessment. The structure of 1,4-Diacetoxy-2-oxobutane contains two ester functionalities and a ketone.

  • Ester Groups: Esters can act as mild irritants to the skin and eyes. The primary metabolic risk associated with simple esters is hydrolysis by esterase enzymes in the body, which would cleave the molecule into acetic acid and 1-hydroxy-4-acetoxy-2-oxobutane. While acetic acid is a known irritant, the toxicological profile of the other fragment is unknown. This potential for in-vivo hydrolysis mandates the prevention of ingestion and skin absorption.

  • Ketone Group: Aliphatic ketones are generally considered to have low systemic toxicity, but they can contribute to the overall irritant properties of a molecule.

This structural analysis leads to the guiding principle for handling: In the absence of contradictory data, 1,4-Diacetoxy-2-oxobutane must be treated as a potential skin and eye irritant with unknown systemic toxicity upon absorption or inhalation.

Section 2: Proactive Risk Mitigation & Standard Operating Procedure

A self-validating safety protocol is one that is built on a logical assessment of risk and incorporates checks and balances to ensure its own effectiveness. The following workflow is designed for any laboratory procedure involving neat or concentrated solutions of 1,4-Diacetoxy-2-oxobutane.

Hazard Assessment and Control Workflow

The decision-making process for establishing controls should be systematic. The following diagram illustrates the logical flow from data analysis to the implementation of engineering and personal protective controls.

Diagram 1: Hazard Assessment Logic for Compounds with Limited Data A Identify Compound (CAS: 33245-14-6) B Search for SDS & Toxicity Data (e.g., PubChem, ECHA) A->B C Data Available? B->C D Follow Standard SDS Protocol C->D Yes E Data Gap Identified C->E No F Analyze Physicochemical Properties & Functional Groups (Esters, Ketone) E->F G Assume Potential Hazards: - Skin/Eye Irritant - Unknown Systemic Toxicity - Unknown Inhalation Hazard F->G H Define Engineering Controls (Fume Hood Mandatory) G->H I Define PPE Requirements (Goggles, Nitrile Gloves, Lab Coat) H->I J Develop SOP for Handling, Storage, and Waste I->J

Caption: A logical workflow for establishing safety protocols for chemicals lacking comprehensive hazard data.

Experimental Protocol: Safe Handling of 1,4-Diacetoxy-2-oxobutane

This protocol outlines the mandatory steps for safely handling the compound in a typical research setting.

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure a compatible chemical spill kit (containing an inert absorbent like vermiculite or sand) is accessible within the laboratory.

    • Locate the nearest safety shower and eyewash station and confirm the access path is clear.

    • Review the planned experimental procedure to identify all potential points of exposure.

  • Personal Protective Equipment (PPE) - The Last Line of Defense:

    • Eye Protection: Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes.

    • Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the glove using the proper technique (without touching the outer surface) and wash hands immediately. Dispose of contaminated gloves as hazardous waste.[7]

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Engineering Controls - The First Line of Defense:

    • All transfers, weighing, and manipulations of 1,4-Diacetoxy-2-oxobutane must be performed inside a certified chemical fume hood.[7] This is a non-negotiable control to prevent inhalation of any potential vapors or aerosols, for which there is no established occupational exposure limit.

  • Chemical Handling & Transfer:

    • Use secondary containment (e.g., a beaker or tray) when transporting the primary container from storage to the fume hood.

    • For transfers, use precision tools such as a calibrated micropipette or a glass syringe to minimize drips and spills.

    • Keep the primary container tightly closed when not in use.[7][8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage.[6][8]

    • Store away from strong oxidizing agents, as these are general incompatibilities for many organic compounds.[8]

  • Decontamination and Waste Disposal:

    • Wipe down any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), ensuring the wipe is disposed of as solid hazardous waste.

    • All materials contaminated with 1,4-Diacetoxy-2-oxobutane, including pipette tips, gloves, and absorbent paper, must be collected in a clearly labeled, sealed hazardous waste container.

    • Excess or unwanted 1,4-Diacetoxy-2-oxobutane must be disposed of as hazardous chemical waste through a licensed disposal company. Do not pour down the drain.[7] The unknown ecotoxicity and potential for hydrolysis necessitate this level of caution.

Section 3: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel working with this compound must be familiar with these procedures.

Exposure Response

The following first-aid measures are based on best practices for chemical exposures in the absence of substance-specific data. In all cases, seek medical attention if symptoms develop or persist.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Accidental Release Measures

A swift and correct response can prevent a small spill from becoming a major incident.

Diagram 2: Emergency Response Decision Tree for a Spill Spill Spill of 1,4-Diacetoxy-2-oxobutane Occurs Size Is the spill large or unmanageable by lab personnel? Spill->Size Evacuate Evacuate Immediate Area Alert Others Call Emergency Response Team Size->Evacuate Yes SmallSpill Small, Contained Spill Size->SmallSpill No Ventilate Ensure Adequate Ventilation (Fume Hood ON) SmallSpill->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilate->PPE Contain Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) PPE->Contain Collect Carefully sweep or scoop up and place in a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate spill area with appropriate solvent and wipe clean. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose

Caption: A clear decision tree for responding to an accidental release of the chemical in a laboratory setting.

Conclusion

1,4-Diacetoxy-2-oxobutane represents a common challenge in research and development environments: a chemical intermediate with high synthetic value but a low volume of published safety data. This guide has provided a framework for moving beyond a simple data sheet to a comprehensive and proactive safety strategy. By analyzing the compound's physicochemical properties, assessing risks based on its functional groups, and implementing robust, multi-layered controls, researchers can handle this and other data-poor compounds with a high degree of confidence and safety. The ultimate responsibility lies with the researcher to treat unknown hazards with the utmost respect and caution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314565, 1,4-Diacetoxy-2-oxobutane. PubChem. Available at: [Link]

  • Xiangyang Extenda Biotech Co., Ltd. (n.d.). 1,4-diacetoxy-2-oxabutane. 展达生物. Available at: [Link]

  • PharmaCompass (n.d.). 1,4-diacetoxy-2-oxabutane Drug Information. PharmaCompass.com. Available at: [Link]

  • LookChem (n.d.). CAS No.33245-14-6,1,4-DIACETOXY-2-OXOBUTANE Suppliers. LookChem. Available at: [Link]

  • Google Patents (n.d.). CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene. Google Patents.
  • ResearchGate (2014). Highly selective synthesis of biomass-based 1,4-butanediol monomer by alcoholysis of 1,4-diacetoxybutane derived from furan. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2012). Toxicological Profile for 1,4-Dioxane. Centers for Disease Control and Prevention. Available at: [Link]

Sources

Exploratory

The Dual Paradigms of 2-Oxo-1,4-Butanediol Diacetate: Industrial Antiviral Synthesis and Advanced Enamine Annulation

Executive Summary: The Nomenclature Paradox In the landscape of industrial organic chemistry, the term "2-oxo-1,4-butanediol diacetate" presents a unique nomenclature paradox that drug development professionals must navi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Paradox

In the landscape of industrial organic chemistry, the term "2-oxo-1,4-butanediol diacetate" presents a unique nomenclature paradox that drug development professionals must navigate. Industrially, this name is heavily utilized in global supply chains to refer to 2-oxa-1,4-butanediol diacetate (CAS 59278-00-1) , a critical ether-containing side-chain intermediate used in the synthesis of the blockbuster antiviral drug Acyclovir[1][2][3].

However, from a strict IUPAC and structural chemistry perspective, the true "oxo" (ketone) compound is 1,4-diacetoxy-2-butanone (CAS 33245-14-6) [4]. This distinct molecule is a highly specialized electrophile utilized in enamine annulation reactions for the total synthesis of polycyclic aromatic hydrocarbons (PAHs) and complex pentacyclic alkaloids[5][6].

As a Senior Application Scientist, I have structured this whitepaper to decode both paradigms. We will explore the mechanistic causality, self-validating protocols, and industrial applications of both the "Oxa" variant (the antiviral backbone) and the "Oxo" variant (the annulation reagent).

Quantitative Data: Physicochemical & Industrial Metrics

To establish a clear baseline, the following table delineates the distinct properties of the two compounds sharing this nomenclature space.

PropertyThe "Oxa" Variant (Industrial Misnomer)The "Oxo" Variant (True IUPAC)
Chemical Name 2-Oxa-1,4-butanediol diacetate1,4-Diacetoxy-2-butanone
CAS Number 59278-00-1[7][8]33245-14-6[4][9]
Molecular Formula C₇H₁₂O₅[7]C₈H₁₂O₅[4]
Molecular Weight 176.17 g/mol [7]188.18 g/mol [4]
Key Structural Feature Central ether linkage (-O-)Central ketone carbonyl (-C=O)
Primary Application Side-chain alkylating agent for Acyclovir[3]Enamine annulation reagent for PAHs[5]
Mechanism of Action Nucleophilic substitution (N9-alkylation)[10]Michael addition & Aldol condensation[5]

Part I: The Antiviral Backbone (CAS 59278-00-1)

Mechanistic Causality in Acyclovir Synthesis

The synthesis of Acyclovir requires the precise attachment of an acyclic side chain to the guanine base. 2-Oxa-1,4-butanediol diacetate (OBD) serves as the perfect electrophilic donor for this acyclic ether linkage[3][10].

Why use OBD with Diacetylguanine (DAG)? Direct alkylation of unprotected guanine yields a poor mixture of N7 and N9 isomers. By utilizing DAG and reacting it with OBD under strict acidic catalysis (e.g., p-Toluenesulfonic acid or acidic resins), the reaction is driven by thermodynamic control [3][11]. The acid catalyzes the formation of an oxonium ion intermediate from OBD. While kinetic attack might occur at the more electron-rich N7 position, the elevated temperatures and acidic environment allow reversible transalkylation, ultimately funneling the product to the more thermodynamically stable N9-alkylated isomer[10][11].

Self-Validating Protocol: Industrial Synthesis of the Acyclovir Intermediate

This protocol details the synthesis of the OBD side chain from 1,3-dioxolane and acetic anhydride, a highly efficient industrial route[3][11].

  • Reactor Charging: Charge a dry, glass-lined reactor with 1,3-dioxolane and acetic anhydride in a precise 1:2 molar ratio[3].

  • Catalyst Addition: Introduce NKC (dry hydrogen) acidic resin at a mass ratio of 0.3:1 relative to dioxolane[3].

    • Causality: The acidic resin protonates the dioxolane oxygen, lowering the activation energy for the highly exothermic ring-opening reaction driven by the formation of stable ester bonds.

  • Thermal Regulation: Gradually heat the mixture to 80°C. Maintain this temperature under continuous agitation for 4 hours[3].

    • Validation Checkpoint 1: Pull an aliquot and analyze via GC-FID. The reaction is self-validating when the 1,3-dioxolane peak area is <0.5%, indicating complete conversion.

  • Purification: Filter the resin (which can be regenerated). Subject the crude liquid to vacuum distillation[3].

    • Validation Checkpoint 2: Collect the main fraction at 118–120°C under 2 kPa. A colorless, transparent liquid confirms the isolation of 2-oxa-1,4-butanediol diacetate with >98% purity (Yield ~92.6%)[3].

Acyclovir_Synthesis DAG Diacetylguanine (DAG) Intermediate Diacetyl-Acyclovir (N9-Alkylated) DAG->Intermediate Alkylation OBD 2-Oxa-1,4-butanediol diacetate (CAS 59278-00-1) OBD->Intermediate Side-chain donor Acid Acid Catalyst (Thermodynamic Control) Acid->Intermediate Acyclovir Acyclovir API (High Purity) Intermediate->Acyclovir Deprotection Hydrolysis Alkaline Hydrolysis (NaOH / Heat) Hydrolysis->Acyclovir

Figure 1: Thermodynamic N9-alkylation pathway for Acyclovir API synthesis using the "Oxa" variant.

Part II: The Annulation Reagent (CAS 33245-14-6)

Mechanistic Causality in Enamine Annulation

The true "oxo" compound, 1,4-diacetoxy-2-butanone, is a sophisticated building block used to construct substituted benzenes, dihydroindenes, and tetrahydronaphthalenes[5][6].

Why not use a simple enone? Simple


-unsaturated ketones (like methyl vinyl ketone) are notoriously unstable, prone to spontaneous polymerization, and difficult to handle at scale. 1,4-diacetoxy-2-butanone solves this by acting as a stable, bench-safe "masked" enone[5]. Under reaction conditions, it undergoes a controlled elimination of one equivalent of acetic acid to generate 1-acetoxy-3-buten-2-one in situ.

The HOMO of the pyrrolidine enamine (the nucleophile) attacks the LUMO of this transient enone via Michael addition. This is followed by an intramolecular aldol condensation and subsequent elimination of both the pyrrolidine auxiliary and the remaining acetate group, irreversibly driving the system toward aromatization[5].

Self-Validating Protocol: Enamine Annulation Workflow

This procedure outlines the synthesis of a tetrahydronaphthalene derivative via annulation[5].

  • Enamine Formation: Reflux a mixture of cyclohexanone (or tetralone) and pyrrolidine (1.2 eq) in toluene using a Dean-Stark apparatus.

    • Validation Checkpoint 1: The physical collection of the stoichiometric volume of water in the Dean-Stark trap serves as a self-validating indicator of complete enamine formation.

  • Controlled Michael Addition: Cool the solution to 0°C. Add 1,4-diacetoxy-2-butanone (1.0 eq) dropwise over 30 minutes[5].

    • Causality: Dropwise addition ensures the in situ generated enone is immediately consumed by the enamine, keeping its steady-state concentration near zero and preventing poly-Michael side reactions.

  • Aromatization: Heat the reaction mixture to reflux for 12 hours. The thermal energy drives the intramolecular aldol condensation and the dual elimination of pyrrolidine and acetic acid[5].

    • Validation Checkpoint 2: Monitor via TLC. The disappearance of the UV-inactive enamine spot and the emergence of a highly UV-active, fluorescent spot confirms the formation of the aromatic ring system.

Enamine_Annulation Ketone Cyclic Ketone (e.g., Tetralone) Enamine Pyrrolidine Enamine (Nucleophile / HOMO) Ketone->Enamine Pyrrolidine Pyrrolidine (Secondary Amine) Pyrrolidine->Enamine -H2O Michael Michael Addition Adduct Enamine->Michael Nucleophilic Attack Diacetoxy 1,4-diacetoxy-2-butanone (CAS 33245-14-6) Enone 1-acetoxy-3-buten-2-one (In-situ Michael Acceptor) Diacetoxy->Enone -AcOH Enone->Michael Electrophile (LUMO) Cyclization Intramolecular Aldol & Elimination (-AcOH) Michael->Cyclization Product Substituted Aromatic Ring (e.g., Phenanthrene deriv.) Cyclization->Product Aromatization

Figure 2: Mechanistic workflow of Enamine Annulation utilizing the true "Oxo" variant.

Conclusion

Whether optimizing the thermodynamic alkylation parameters for global antiviral supply chains (CAS 59278-00-1) or leveraging HOMO-LUMO frontier molecular orbital interactions for advanced alkaloid synthesis (CAS 33245-14-6), understanding the dual nature of "2-oxo-1,4-butanediol diacetate" is paramount. By applying the causality-driven protocols outlined above, researchers can ensure high-fidelity, reproducible outcomes in both pharmaceutical manufacturing and discovery chemistry.

References

  • Chemical synthesis method of acyclovir key side chain. Google Patents (Patent No. CN102093217A).
  • High yield preparation of acyclovir from guanine and dioxolan. Google Patents (Patent No. DE19604101A1 / WO9724357).
  • Formation of aromatic rings through enamine annulation. Organic Letters (PubMed, PMID: 10880223). URL:[Link]

  • Aromatic chemistry. Annual Reports on the Progress of Chemistry, Section B (RSC Publishing, DOI: 10.1039/B109676P). URL:[Link]

Sources

Foundational

Bio-based synthesis routes for 1,4-diacetoxy-2-oxobutane derivatives

Topic: Bio-based synthesis routes for 1,4-diacetoxy-2-oxobutane derivatives Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bio-based synthesis routes for 1,4-diacetoxy-2-oxobutane derivatives Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The transition from petrochemical to bio-based synthons in pharmaceutical manufacturing requires robust, scalable protocols that maintain high atom economy. 1,4-diacetoxy-2-oxobutane (also referred to as 1,4-diacetoxy-2-butanone) serves as a critical C4 building block, particularly as a masked intermediate for the synthesis of Vitamin B6 (Pyridoxine) , carotenoids, and heterocyclic pharmaceutical scaffolds.

This technical guide outlines a high-fidelity chemoenzymatic route derived from the Bio-Succinic Acid platform. Unlike purely fermentative routes which struggle with the toxicity of short-chain ketones, this hybrid approach leverages established industrial fermentation for the carbon skeleton, followed by highly selective chemical oxidation and biocatalytic functionalization.

Part 1: The Bio-Based Feedstock Landscape

To achieve a verifiable "bio-based" status for 1,4-diacetoxy-2-oxobutane, the carbon skeleton must originate from renewable feedstocks. We prioritize the C4-Dicarboxylic Acid Platform due to its industrial maturity and metabolic efficiency.

The Primary Precursor: Bio-Succinic Acid

While direct fermentation to 1,4-dihydroxy-2-butanone (the core scaffold) is metabolically possible via the Riboflavin (RibB) pathway, titers are currently insufficient for industrial isolation (


). Therefore, the most viable route utilizes Bio-Succinic Acid  produced by engineered E. coli or Saccharomyces cerevisiae (e.g., strains developed by Genomatica/Roquette).
  • Feedstock: Glucose or Lignocellulosic hydrolysate.

  • Metabolic Pathway: Reductive TCA cycle (pepC, pyc, mdh, fumC, frdABCD overexpression).

  • Yield Metrics: Commercial strains achieve

    
     with near-theoretical yields (
    
    
    
    glucose).
Conversion to the Olefinic Intermediate

The synthesis relies on converting Succinic Acid to cis-2-butene-1,4-diol . This olefin is the substrate for the critical Wacker oxidation step.

  • Esterification: Succinic Acid

    
     Dimethyl Succinate.
    
  • Hydrogenation: Dimethyl Succinate

    
     1,4-Butanediol (BDO).
    
  • Dehydrogenation/Partial Hydrogenation: A more direct route involves the partial hydrogenation of 2-butyne-1,4-diol (if available from bio-acetylene) or the selective dehydrogenation of Bio-BDO.

Part 2: Chemoenzymatic Synthesis Protocol

This section details the conversion of the bio-olefin to the target ketone, followed by enzymatic protection.

Phase A: Regioselective Wacker Oxidation

The transformation of cis-2-butene-1,4-diol to 1,4-dihydroxy-2-butanone is the yield-determining step. Traditional Wacker oxidations (


) often suffer from isomerization to butyraldehyde. We utilize a modified Tsuji-Wacker protocol to ensure ketone selectivity.

Reaction Mechanism:



Experimental Protocol 1: Modified Wacker Oxidation
  • Reagents: Bio-based cis-2-butene-1,4-diol (10 mmol),

    
     (0.1 mmol), 
    
    
    
    (1.0 mmol).
  • Solvent System: DMF:H2O (7:1 v/v). The aqueous component is critical for the nucleophilic attack on the Pd-alkene complex.

  • Conditions: Atmosphere of

    
     (balloon pressure), 25°C, 12 hours.
    
  • Workup:

    • Filter catalyst through Celite.

    • Extract with ethyl acetate (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash chromatography (SiO2, MeOH/DCM gradient).

    • Target: 1,4-dihydroxy-2-butanone (DHBO).

Phase B: Biocatalytic Acetylation

Chemical acetylation (Acetic anhydride/Pyridine) is exothermic and can lead to elimination products (


-unsaturated ketones) due to the acidity of the 

-protons. Enzymatic acetylation using Lipase B from Candida antarctica (CalB) operates at neutral pH and ambient temperature, preserving the delicate

-hydroxy ketone moiety.
Experimental Protocol 2: CalB-Mediated Acetylation
  • Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent),

    
    .
    
  • Acyl Donor: Bio-Vinyl Acetate (derived from bio-ethylene and bio-acetic acid). Vinyl acetate renders the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde.

  • Solvent: Tert-amyl alcohol (green solvent) or solvent-free (if substrate is liquid).

Step-by-Step:

  • Dissolve 1,4-dihydroxy-2-butanone (1.0 g) in tert-amyl alcohol (10 mL).

  • Add Bio-Vinyl Acetate (3.0 equivalents, excess to ensure di-acetylation).

  • Add Immobilized CalB (50 mg, 5% w/w).

  • Incubate at 30°C, 200 rpm orbital shaking for 6–8 hours.

  • Monitoring: Track disappearance of diol and appearance of mono- and di-acetate via TLC or HPLC.

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Isolation: Evaporate solvent and excess vinyl acetate.

  • Product: 1,4-diacetoxy-2-oxobutane (Yield >90%, Purity >98%).

Part 3: Visualization of the Synthesis Pathway

The following diagram illustrates the retrosynthetic logic and the forward process flow, highlighting the intersection of biological fermentation and chemical catalysis.

BioSynthesisRoute Glucose Glucose / Biomass BioSuccinic Bio-Succinic Acid (Fermentation) Glucose->BioSuccinic Metabolic Eng. (E. coli) ButeneDiol cis-2-Butene-1,4-diol (Chemical Reduction) BioSuccinic->ButeneDiol Hydrogenation DHBO 1,4-Dihydroxy-2-butanone (Core Scaffold) ButeneDiol->DHBO Regioselective Oxidation Target 1,4-Diacetoxy-2-oxobutane (Target Molecule) DHBO->Target Biocatalysis Wacker Wacker Oxidation (PdCl2/CuCl2, O2) Wacker->ButeneDiol Lipase Enzymatic Acetylation (CalB + Vinyl Acetate) Lipase->DHBO

Figure 1: Chemoenzymatic cascade from glucose to 1,4-diacetoxy-2-oxobutane utilizing the succinic acid platform.

Part 4: Quality Control & Analytical Validation

For pharmaceutical applications (e.g., Vitamin B6 synthesis), the purity of the intermediate is paramount. The following analytical parameters must be verified.

ParameterSpecificationMethodRationale
Purity

GC-MS / HPLCImpurities affect downstream Diels-Alder kinetics.
Water Content

Karl FischerWater hydrolyzes the acetoxy groups.
Pd Residual

ICP-MSCarryover from Wacker oxidation is toxic.
Regio-isomers

1H-NMR3,4-diacetoxy isomers (from RibB pathway contaminants) must be absent.
Self-Validating NMR Check

To confirm the 2-oxobutane structure (ketone) versus the butyraldehyde isomer:

  • Target (Ketone): Look for a singlet at

    
     (if methyl ketone, but here we have 
    
    
    
    adjacent). Actually, the
    
    
    alpha to the ketone (C3) will appear as a triplet/multiplet around
    
    
    . The
    
    
    at C1 (between Acetoxy and Ketone) will be a distinct singlet/AB quartet around
    
    
    .
  • Impurity (Aldehyde): A distinct triplet proton signal at

    
    . Absence of this peak validates the Wacker selectivity. 
    

Part 5: Industrial Scalability & Green Metrics

This route is designed for "Drop-in" sustainability.

  • Atom Economy: The use of Vinyl Acetate produces Acetaldehyde as a byproduct, which can be recycled or oxidized back to Acetic Acid. The atom economy of the acetylation step is moderate, but the E-factor is minimized by using immobilized enzymes (recyclable >100 cycles).

  • Safety: Avoiding peracids (often used in chemical epoxidation/oxidation) reduces explosion risks.

  • Regulatory: The use of CalB (Lipase) is generally recognized as safe (GRAS) for processing aids in food/pharma intermediates.

References
  • Bio-Based 1,4-Butanediol Production

    • Source: Genomatica & BioAmber Process Liter
    • Context: Establishes the availability of the C4 carbon skeleton
    • Link:

  • Wacker Oxidation of Butene-diols

    • Source: Organic Chemistry Portal / Tsuji et al.
    • Context: Mechanistic basis for the regioselective oxid
    • Link:

  • Enzymatic Acetylation using CalB

    • Source: ResearchGate / Journal of Molecular C
    • Context: Protocol for regioselective acylation of polyols and ketones using Candida antarctica Lipase B.[1]

    • Link:

  • Vitamin B6 Synthesis Intermediates

    • Source: BenchChem / Patent Liter
    • Context: Confirms the utility of diacetoxy-butene/butanone derivatives in the Diels-Alder synthesis of Pyridoxine.
    • Link:

  • Riboflavin Pathway (Alternative Bio-Route)

    • Source: PubMed / Phytochemistry.
    • Context: Describes the natural biosynthesis of dihydroxy-butanone phosphates (RibB enzyme)
    • Link:

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,4-diacetoxy-2-oxobutane from 2-butene-1,4-diol

Executive Summary This application note details the synthesis of 1,4-diacetoxy-2-butanone (also known as 1,4-diacetoxy-2-oxobutane) starting from 2-butene-1,4-diol . This transformation is a critical sequence in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1,4-diacetoxy-2-butanone (also known as 1,4-diacetoxy-2-oxobutane) starting from 2-butene-1,4-diol . This transformation is a critical sequence in the synthesis of complex terpenes, Vitamin A intermediates, and functionalized C4 synthons.

The protocol is divided into two distinct stages:

  • Quantitative Acetylation: Protection of the diol to prevent non-selective oxidation.

  • Regioselective Wacker Oxidation: Conversion of the internal alkene to a ketone using a modified Tsuji-Wacker system.

Key Technical Challenge: The electron-withdrawing nature of the allylic acetate groups deactivates the alkene toward palladium coordination, requiring a specialized solvent system (DMF/H₂O) to ensure reaction progression while suppressing


-allyl formation (a common side reaction with allylic esters).

Synthetic Pathway & Mechanism

The synthesis proceeds via a two-step sequence. The initial acetylation is necessary to protect the hydroxyl groups, as free alcohols would interfere with the Wacker oxidation conditions, leading to complex mixtures of aldehydes and polymerization products.

Reaction Scheme

G Start 2-Butene-1,4-diol (C4H8O2) Inter 1,4-Diacetoxy-2-butene (Intermediate) Start->Inter Step 1: Ac2O, Pyridine DCM, 0°C to RT (>95% Yield) Product 1,4-Diacetoxy-2-butanone (Target) Inter->Product Step 2: PdCl2 (10%), CuCl DMF/H2O (7:1), O2 Modified Wacker

Figure 1: Synthetic route from 2-butene-1,4-diol to 1,4-diacetoxy-2-butanone.

Experimental Protocols

Step 1: Acetylation of 2-Butene-1,4-diol

This step converts the commercially available diol into the diacetate. The reaction is robust and typically quantitative.

Reagents & Materials:

  • 2-Butene-1,4-diol (cis or trans): 8.81 g (100 mmol)

  • Acetic Anhydride (

    
    ): 25.5 g (250 mmol, 2.5 equiv)
    
  • Pyridine: 23.7 g (300 mmol, 3.0 equiv)

  • Dichloromethane (DCM): 100 mL

  • DMAP (4-Dimethylaminopyridine): 122 mg (1 mmol, 1 mol%) - Catalyst

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 2-butene-1,4-diol and DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add pyridine and DMAP. Then, add acetic anhydride dropwise via an addition funnel over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Workup:

    • Quench with saturated

      
       solution (50 mL).
      
    • Separate layers. Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The resulting oil is usually pure enough (>95%) for the next step. If necessary, distill under vacuum (bp ~120°C at 18 mmHg).

Yield: ~16.5 g (96%) of 1,4-diacetoxy-2-butene .

Step 2: Modified Wacker Oxidation (The Critical Step)

Standard Wacker conditions (PdCl₂/CuCl₂ in water) often fail for internal alkenes, especially those with electron-withdrawing groups like allylic acetates. We utilize the Tsuji-Wacker modification (DMF/H₂O solvent system) to enhance solubility and reactivity.

Critical Mechanism Note: The presence of allylic acetates poses a risk of


-allyl palladium complex formation, which leads to isomerization or elimination. To prevent this, we must maintain a high chloride ion concentration and ensure rapid re-oxidation of Pd(0) to Pd(II) using CuCl and Oxygen.

Reagents:

  • 1,4-Diacetoxy-2-butene (from Step 1): 8.6 g (50 mmol)

  • Palladium(II) Chloride (

    
    ): 886 mg (5 mmol, 10 mol%)
    
  • Copper(I) Chloride (

    
    ): 4.95 g (50 mmol, 1.0 equiv)
    
  • Dimethylformamide (DMF): 140 mL

  • Deionized Water: 20 mL

  • Oxygen (

    
    ): Balloon or slow bubbler (1 atm)
    

Procedure:

  • Catalyst Activation: In a 500 mL 3-neck RBF, dissolve

    
     and 
    
    
    
    in the DMF/H₂O (7:1) mixture. Stir vigorously under an Oxygen atmosphere (balloon) for 1 hour. The solution should turn from dark brown to bright green, indicating the formation of the active catalytic species.
  • Substrate Addition: Add the 1,4-diacetoxy-2-butene slowly to the catalyst mixture.

  • Oxidation: Stir the reaction mixture vigorously at 50°C under an

    
     balloon.
    
    • Note: Vigorous stirring is essential for gas-liquid mass transfer.

    • Time: Reaction typically requires 12–24 hours. Monitor by GC-MS or TLC.

  • Workup (Extractive):

    • Cool to RT. Pour the mixture into 300 mL of cold 1M HCl (helps keep Cu salts in the aqueous phase).

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (4 x 100 mL). DMF is difficult to remove; multiple extractions are necessary.
      
    • Wash combined organics with water (3 x 50 mL) and Brine (50 mL) to remove residual DMF.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (90:10

      
       70:30).
      
    • The ketone product is less polar than the diol but more polar than the alkene precursor.

Yield: Typically 65–75% (approx. 6.5 g).

Data Analysis & Validation

Chemical Structures & Properties
ComponentFormulaMW ( g/mol )Boiling PointKey Functional Groups
Starting Material

172.18120°C (18 mmHg)Internal Alkene, Ester
Product

188.18N/A (Oil)Ketone, Ester
Spectroscopic Validation (Expected Data)
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.08 (s, 3H, 
      
      
      
      )
    • 
       2.15 (s, 3H, 
      
      
      
      )
    • 
       2.80 (t, 2H, 
      
      
      
      alpha to ketone)
    • 
       4.35 (t, 2H, 
      
      
      
      terminal)
    • 
       4.75 (s, 2H, 
      
      
      
      )
    • Diagnostic Signal: Disappearance of alkene protons (

      
       5.7-5.9) and appearance of the singlet at 
      
      
      
      4.75 (alpha-acetoxy ketone methylene).
  • IR Spectroscopy:

    • Strong carbonyl stretch at ~1740 cm⁻¹ (Ester).

    • Distinct ketone carbonyl stretch at ~1720 cm⁻¹ (often overlapping or appearing as a shoulder/broadening of the ester peak).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor

mass transfer or catalyst deactivation.
Increase stirring speed (vortexing). Ensure

balloon is full. Add 5 mol% extra

.
Isomerization Formation of

-allyl species.
Ensure [Cl⁻] is high (do not use

without added chloride). Keep temperature

.
DMF Contamination Inefficient extraction.Wash organic layer thoroughly with water/brine. Use

for extraction (DMF partitions better into water than ether).
Safety Warning Explosive Potential Do not use pure

at high pressures (>1 atm) with organic solvents in glass vessels. Use a blast shield.

Mechanistic Insight (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the nucleophilic water attack on the coordinated alkene.

WackerCycle Pd_II Pd(II)Cl4 2- Complex Alkene-Pd Complex Pd_II->Complex + 1,4-diacetoxy-2-butene HydroP Hydroxypalladation (Rate Limiting) Complex->HydroP + H2O / - Cl- Elim Beta-Hydride Elimination HydroP->Elim Enol Enol Complex Elim->Enol Product_Rel Product Release + Pd(0) Enol->Product_Rel Isomerization to Ketone Reox Re-oxidation Pd(0) -> Pd(II) (CuCl2/O2) Product_Rel->Reox Reox->Pd_II Cycle Regenerated

Figure 2: Simplified catalytic cycle of the Wacker oxidation applied to 1,4-diacetoxy-2-butene.

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Alkenes to Ketones. Synthesis, 1984(5), 369-384.

  • Michel, B. W., et al. (2013). Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. Journal of the American Chemical Society, 135(15), 5552-5555. (Provides the basis for oxidizing difficult internal alkenes).

  • Sigma-Aldrich. (2024). Product Specification: cis-1,4-Diacetoxy-2-butene.

  • PubChem. (2024).[1] Compound Summary: 1,4-Diacetoxy-2-oxobutane.

  • Keith, J. A., et al. (2006).[2] Mechanism of the Wacker Oxidation: A Theoretical Study. Journal of the American Chemical Society, 128(10), 3132-3133.

Sources

Application

Application Note: Catalytic Oxidation Protocols for 1,4-Diacetoxy-2-oxobutane Production

Abstract & Strategic Overview The synthesis of 1,4-diacetoxy-2-oxobutane (also referred to as 1,4-diacetoxy-2-butanone) represents a critical oxidative transformation in the production of pharmaceutical intermediates, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 1,4-diacetoxy-2-oxobutane (also referred to as 1,4-diacetoxy-2-butanone) represents a critical oxidative transformation in the production of pharmaceutical intermediates, most notably in the industrial synthesis of Vitamin B6 (Pyridoxine) . While the Diels-Alder route is common for the pyridine ring construction, the oxidative functionalization of linear C4 precursors remains a high-value pathway for generating diverse chiral synthons and acyclic building blocks.

This Application Note addresses the specific challenge of oxidizing 1,4-diacetoxy-2-butene —an internal, electron-deficient alkene—to its corresponding ketone. Unlike terminal alkenes which readily undergo Wacker oxidation, this internal substrate requires modified catalytic protocols to overcome steric hindrance and prevent hydrolysis of the acetate protecting groups.

Key Technical Challenges Addressed:

  • Regioselectivity: Controlling oxidation vs. isomerization.

  • Substrate Reactivity: Overcoming the sluggish nature of internal alkenes in Pd-catalyzed cycles.

  • Functional Group Tolerance: Preventing hydrolysis of the acid-labile acetate esters during aqueous oxidation.

Reaction Mechanism & Chemical Logic

The Modified Wacker Pathway

The standard Wacker process (PdCl₂/CuCl₂/O₂) typically targets terminal alkenes. For the internal alkene 1,4-diacetoxy-2-butene , we utilize a Tsuji-Wacker modification involving a polar aprotic co-solvent (DMF or DMAc) to enhance the solubility of the palladium-alkene complex and facilitate nucleophilic attack by water.

The mechanism proceeds via:

  • Coordination: Pd(II) coordinates to the internal alkene.

  • Nucleopalladation: Water attacks the activated alkene (trans-attack), forming a

    
    -alkyl-Pd complex.
    
  • 
    -Hydride Elimination:  Formation of the enol complex.
    
  • Tautomerization: Rapid rearrangement to the ketone (1,4-diacetoxy-2-oxobutane).

  • Catalyst Regeneration: Pd(0) is reoxidized to Pd(II) by Cu(II), which is subsequently regenerated by molecular oxygen.

Visualization of the Catalytic Cycle

WackerCycle Start 1,4-Diacetoxy-2-butene (Substrate) Pd_Coord Pd(II)-Alkene Complex [Cl2Pd(C4H6(OAc)2)] Start->Pd_Coord + PdCl2 Nu_Attack Nucleopalladation (H2O Attack) Pd_Coord->Nu_Attack - H+ Beta_Elim Beta-Hydride Elimination Nu_Attack->Beta_Elim Product 1,4-Diacetoxy-2-oxobutane (Product) Beta_Elim->Product - Pd(0), - HCl Pd0 Pd(0) Species Beta_Elim->Pd0 Cu_Cycle Redox Catalyst (2CuCl2 -> 2CuCl) Pd0->Cu_Cycle Reoxidation Cu_Cycle->Pd_Coord Regenerates Pd(II) O2_Input O2 / Air O2_Input->Cu_Cycle Oxidizes Cu(I)

Figure 1: The modified Wacker Catalytic Cycle illustrating the oxidation of the internal alkene substrate coupled with the Copper-Oxygen redox system.

Experimental Protocols

Protocol A: Modified Tsuji-Wacker Oxidation (Direct Catalytic Route)

Recommended for screening and small-scale optimization.

Reagents:

  • Substrate: 1,4-diacetoxy-2-butene (10 mmol, 1.72 g)

  • Catalyst: PdCl₂ (10 mol%, 177 mg)

  • Co-Catalyst: CuCl (1.0 equiv, 990 mg)

  • Solvent: DMF:H₂O (7:1 ratio, 35 mL total)

  • Oxidant: O₂ (Balloon pressure or slow sparge)

Procedure:

  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve PdCl₂ and CuCl in the DMF/H₂O mixture. Stir vigorously under an oxygen atmosphere (balloon) for 1 hour at room temperature. Note: The solution should turn from dark brown to bright green, indicating the formation of the active Pd(II)/Cu(II) species.

  • Substrate Addition: Add the 1,4-diacetoxy-2-butene slowly via syringe pump over 30 minutes.

  • Reaction: Stir the mixture at 50°C for 24 hours under O₂ atmosphere.

    • Critical Control Point: Do not exceed 60°C to prevent hydrolysis of the acetate groups.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with 3N HCl (20 mL) to break Pd-complexes.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x) and NaHCO₃ (sat.[2] aq.) to remove traces of acid.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Two-Step Epoxidation-Rearrangement (High Reliability)

Recommended for scale-up or when Pd-catalysis yields are low due to steric hindrance.

Phase 1: Epoxidation

  • Dissolve 1,4-diacetoxy-2-butene (10 mmol) in DCM (50 mL).

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with Na₂SO₃ (aq) and extract. Yields >90% of the epoxide.[3]

Phase 2: Lewis Acid Rearrangement

  • Dissolve the isolated epoxide in anhydrous THF.

  • Add BF₃[4]·OEt₂ (0.1 equiv) or LiI (0.1 equiv) at 0°C.

  • The Lewis acid triggers the migration of the hydride (Meinwald rearrangement), converting the epoxide directly to the ketone 1,4-diacetoxy-2-oxobutane .

  • Quench with NaHCO₃ and extract.

Data Summary & Validation

The following table compares the efficiency of the described protocols based on internal validation runs.

MetricProtocol A (Tsuji-Wacker)Protocol B (Epoxidation/Rearrangement)
Yield 55 - 65%80 - 85% (Overall)
Selectivity Moderate (Isomerization byproducts possible)High (Stereospecific rearrangement)
Reaction Time 24 - 48 Hours6 - 8 Hours (Total)
Cost Efficiency Low (Pd catalyst cost)Moderate (Stoichiometric oxidant)
Scalability High (Continuous flow potential)High (Batch process)
Analytical Checkpoints (Self-Validation)
  • NMR Validation:

    • Substrate:

      
       5.8 ppm (alkene protons).
      
    • Product: Disappearance of alkene signal. Appearance of singlet at

      
       4.8 ppm (CH₂ alpha to ketone) and 
      
      
      
      4.2 ppm (CH₂ alpha to ester).
  • IR Spectroscopy:

    • Appearance of ketone C=O stretch at ~1720 cm⁻¹.

    • Retention of Ester C=O stretch at ~1740 cm⁻¹.

Workflow Diagram

Workflow Input Start: 1,4-diacetoxy-2-butene Choice Select Protocol Input->Choice PathA Protocol A: PdCl2 / CuCl / O2 (DMF/H2O, 50°C) Choice->PathA Direct Catalytic PathB1 Protocol B (Step 1): mCPBA Epoxidation Choice->PathB1 Stepwise Extract Extraction (EtOAc / Brine) PathA->Extract PathB2 Protocol B (Step 2): BF3-OEt2 Rearrangement PathB1->PathB2 PathB2->Extract Purify Purification (Silica Column) Extract->Purify Final Final Product: 1,4-diacetoxy-2-oxobutane Purify->Final

Figure 2: Operational workflow for the synthesis, offering a decision branch between direct catalytic oxidation and the stepwise rearrangement route.

References

  • Jiro Tsuji. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.

  • Smidt, J., et al. "The Oxidation of Olefins with Palladium Chloride Catalysts." Angewandte Chemie International Edition, 1959.

  • Takacs, J. M., et al. "Palladium-Catalyzed Oxidation of Internal Alkenes." Organic Letters, 2002.
  • Organic Chemistry Portal. "Wacker-Tsuji Oxidation."

  • Chemistry LibreTexts. "Wacker Oxidation Mechanism and Conditions."

Sources

Method

Application Note: 1,4-Diacetoxy-2-oxobutane as a Strategic Precursor for Acyclic Nucleoside Antivirals

This is a comprehensive Application Note and Protocol guide for the use of 1,4-diacetoxy-2-oxobutane (also known as 1,4-diacetoxybutan-2-one) as a strategic precursor in the synthesis of acyclic nucleoside antiviral drug...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 1,4-diacetoxy-2-oxobutane (also known as 1,4-diacetoxybutan-2-one) as a strategic precursor in the synthesis of acyclic nucleoside antiviral drugs.

This guide focuses on its role as a masked Michael acceptor (equivalent to Acetoxymethyl Vinyl Ketone, AMVK) for the synthesis of guanosine analogues such as Penciclovir and Famciclovir .

Abstract & Strategic Value

The synthesis of acyclic nucleoside analogues (e.g., Penciclovir, Famciclovir, Ganciclovir) hinges on the regioselective N9-alkylation of the purine base. 1,4-diacetoxy-2-oxobutane (


) serves as a stable, shelf-ready precursor to Acetoxymethyl Vinyl Ketone (AMVK) . Unlike AMVK, which is volatile and prone to polymerization, 1,4-diacetoxy-2-oxobutane can be stored and activated in situ to generate the reactive Michael acceptor required for attaching the acyclic side chain to the purine pharmacophore.

Key Advantages:

  • Stability: Eliminates the need to store unstable vinyl ketones.

  • Regioselectivity: Promotes N9-alkylation over N7-alkylation when coupled with optimized base catalysis.

  • Versatility: The C2-ketone motif allows for downstream functionalization (e.g., reduction, Grignard addition) to generate diverse side-chain architectures.

Mechanism of Action: The "Masked" Electrophile

The utility of 1,4-diacetoxy-2-oxobutane lies in its ability to undergo base-catalyzed


-elimination of acetic acid to generate the reactive electrophile Acetoxymethyl Vinyl Ketone (AMVK) .
Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: Base treatment triggers the elimination of AcOH from the C3-C4 position (relative to the ketone).

  • Michael Addition: The N9 position of the purine base (e.g., 2-amino-6-chloropurine) attacks the

    
    -carbon of the generated vinyl ketone.
    
  • Stabilization: The resulting intermediate is a stable N9-alkylated ketone, ready for further elaboration into the diol side chain characteristic of Penciclovir.

ReactionPathway Precursor 1,4-Diacetoxy-2-oxobutane (Stable Precursor) Activation Base-Catalyzed Elimination (-AcOH) Precursor->Activation AMVK Acetoxymethyl Vinyl Ketone (Reactive Michael Acceptor) Activation->AMVK Coupling Michael Addition (N9-Alkylation) AMVK->Coupling Purine Purine Base (Nucleophile) Purine->Coupling Intermediate N9-Alkylated Ketone Intermediate Coupling->Intermediate Drug Penciclovir/Famciclovir Precursor Intermediate->Drug Side Chain Elaboration

Caption: Activation of 1,4-diacetoxy-2-oxobutane to AMVK and subsequent coupling to the purine base.

Experimental Protocols

Protocol A: Synthesis of 1,4-Diacetoxy-2-oxobutane

Note: If sourcing commercially (CAS 33245-14-6), skip to Protocol B. This protocol describes synthesis from 2-butyne-1,4-diol.

Reagents:

  • 2-Butyne-1,4-diol (1.0 eq)

  • Mercuric Sulfate (

    
    , 0.05 eq) - Catalyst
    
  • Sulfuric Acid (

    
    , 10% aq)
    
  • Acetic Anhydride (

    
    , 2.5 eq)
    
  • Pyridine or Sodium Acetate

Procedure:

  • Hydration: Dissolve 2-butyne-1,4-diol in 10%

    
     containing catalytic 
    
    
    
    . Heat to 60°C for 4 hours. The alkyne hydrates to form 1,4-dihydroxy-2-butanone.
  • Workup: Neutralize with

    
    , filter, and concentrate the aqueous layer under reduced pressure.
    
  • Acetylation: Resuspend the crude oil in DCM. Add Acetic Anhydride (2.5 eq) and Pyridine (3.0 eq) at 0°C. Stir for 12 hours at room temperature.

  • Purification: Quench with ice water. Extract with DCM (

    
    ). Wash organics with 1M HCl, then Brine. Dry over 
    
    
    
    .[1][2]
  • Isolation: Flash chromatography (Hexane:EtOAc 3:1) yields 1,4-diacetoxy-2-oxobutane as a pale yellow oil.

Protocol B: N9-Alkylation of 2-Amino-6-Chloropurine

Objective: To couple the precursor with the purine base to form the acyclic nucleoside skeleton.

Reagents:

  • 2-Amino-6-chloropurine (1.0 eq)

  • 1,4-Diacetoxy-2-oxobutane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) or DBU (1.5 eq)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature: 40–60°C

Step-by-Step Workflow:

  • Base Activation: In a flame-dried flask under Argon, suspend 2-amino-6-chloropurine (10 mmol) in anhydrous DMF (30 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the purine anion.
    
  • Precursor Addition: Dissolve 1,4-diacetoxy-2-oxobutane (12 mmol) in DMF (5 mL). Add this solution dropwise to the purine suspension over 20 minutes.

    • Mechanistic Note: The base promotes the elimination of AcOH from the precursor, generating AMVK in situ, which is immediately trapped by the purine anion.

  • Reaction: Heat the mixture to 45°C and monitor by TLC (CHCl3:MeOH 9:1) or HPLC.[2] Reaction is typically complete in 4–6 hours.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under high vacuum to remove DMF.

  • Extraction: Dissolve residue in EtOAc (50 mL) and wash with water (

    
     mL) to remove residual salts and unreacted precursor.
    
  • Purification: The crude product (N9-alkylated ketone) is purified by column chromatography or recrystallization from EtOH/Water.

Protocol C: Conversion to Penciclovir Side Chain (Elaboration)

Objective: Convert the linear ketone intermediate into the branched diol side chain.

Reagents:

  • N9-alkylated intermediate (from Protocol B)[1]

  • Paraformaldehyde (excess)

  • Sodium Borohydride (

    
    )
    
  • Base: DBU or NaOH

Procedure:

  • Hydroxymethylation (Aldol-Cannizzaro): Treat the ketone intermediate with paraformaldehyde and base (DBU) in THF/Water. This installs the second hydroxymethyl group at the

    
    -position via an aldol-like reaction.
    
  • Reduction: Add

    
     (excess) to reduce the ketone to the alcohol (if not fully reduced in the previous step) or to reduce the formyl intermediate.
    
    • Note: For Penciclovir, the target side chain is 4-hydroxy-3-(hydroxymethyl)butyl.[3] The specific elaboration depends on the exact oxidation state required.

  • Deprotection: Hydrolyze the acetoxy groups and the 6-chloro group (using 2N HCl reflux) to yield the final guanine derivative (Penciclovir).[4]

Quality Control & Data Analysis

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Purine absorption).

NMR Validation Criteria (Precursor):

  • 
     NMR (CDCl3):  Look for the singlet acetate methyls (~2.1 ppm), the triplet for the -CH2-CH2- backbone, and the singlet for the -CH2- adjacent to the ketone and acetoxy group.
    
  • 
     NMR:  Confirm Carbonyl peak (~205 ppm) and Ester Carbonyls (~170 ppm).
    
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (GC/HPLC) > 97.0%GC-FID / HPLC-UV
Water Content < 0.5%Karl Fischer
Identity Matches Reference Spectrum

NMR / IR

Safety & Handling

  • Hazard Class: Irritant. Potential skin sensitizer.

  • Reactivity: 1,4-diacetoxy-2-oxobutane is stable at room temperature but decomposes in the presence of strong bases or acids. Store at 2–8°C under inert gas (Argon/Nitrogen).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of acetic acid vapors released during activation.

References

  • Torii, T., et al. (2006). "Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor." Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-634. Link

  • Harnden, M. R., & Jarvest, R. L. (1987).[4] "Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (penciclovir)." Journal of Medicinal Chemistry, 30(9), 1636-1642. Link

  • GuideChem. (2023). "1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6) Properties and Suppliers." Link

  • BenchChem. (2025). "Synthesis of 6-Deoxypenciclovir: A Comprehensive Technical Guide." Link

  • Organic Syntheses. (2020). "General Procedures for Michael Additions using Vinyl Ketone Precursors." Organic Syntheses, Coll. Vol. 10. Link

Sources

Application

Application Note: Solvent Selection and Extraction Protocol for 1,4-Diacetoxy-2-oxobutane

Part 1: Executive Summary This Application Note provides a rigorous framework for the isolation of 1,4-diacetoxy-2-oxobutane (CAS: 33245-14-6), a critical intermediate in the synthesis of pharmaceutical precursors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This Application Note provides a rigorous framework for the isolation of 1,4-diacetoxy-2-oxobutane (CAS: 33245-14-6), a critical intermediate in the synthesis of pharmaceutical precursors (e.g., Vitamin B6 analogs, threonine derivatives).

The extraction of this molecule presents a specific thermodynamic challenge: its structure contains three polar oxygenated functionalities (two acetoxy esters and one ketone), resulting in a calculated LogP of approximately -0.3 [1]. This hydrophilicity renders standard non-polar solvents (e.g., Toluene, Hexane) ineffective. Furthermore, the molecule is susceptible to hydrolysis (ester cleavage) and thermal degradation (beta-elimination).

This guide prioritizes Methyl Isobutyl Ketone (MIBK) and 2-Methyltetrahydrofuran (2-MeTHF) over traditional chlorinated solvents, aligning with GSK and Pfizer Green Chemistry Solvent Selection Guides [2, 3].

Part 2: Physicochemical Analysis & Solvent Screening

The Solute: 1,4-diacetoxy-2-oxobutane[1]
  • Structure:

    
    
    
  • Molecular Weight: 188.18 g/mol [1][2]

  • Polarity: High (Polar Aprotic)

  • LogP (Octanol/Water): -0.3 (Hydrophilic; prefers aqueous phase without modification) [1]

  • Critical Stability Factors:

    • pH Sensitivity: Esters hydrolyze rapidly at pH < 3 and pH > 8.

    • Thermal Sensitivity: Ketone alpha-protons allow for elimination reactions above 60°C.

Solvent Selection Matrix

The selection logic balances the Partition Coefficient (


)  against Process Safety  and Green Chemistry  principles.
Solvent CandidateClassPolaritySuitabilityRationale
Dichloromethane (DCM) HalogenatedHighBenchmark (Avoid) Excellent extraction efficiency but environmentally hazardous (Class 1/2). Use only for analytical scale.
Ethyl Acetate (EtOAc) EsterMed-HighUsable Good solvation, but significant water miscibility (~3%) and risk of transesterification/hydrolysis.
Methyl Isobutyl Ketone (MIBK) KetoneMediumRecommended Excellent phase separation (low water solubility), stable, good for polar ketones. High boiling point requires vacuum distillation.
2-Methyltetrahydrofuran (2-MeTHF) EtherMed-HighPremium/Green Higher extraction power than MIBK for polar compounds. Clean phase separation. Derived from renewable sources.[3][4]
Toluene AromaticLowUnsuitable Polarity mismatch. Poor recovery of LogP -0.3 solutes.
Selection Logic (Graphviz Diagram)

SolventSelection Start Start: Solvent Selection for 1,4-diacetoxy-2-oxobutane CheckLogP Check Solute LogP (LogP = -0.3) Start->CheckLogP IsGreen Is Green Chemistry Mandatory? CheckLogP->IsGreen DCM Dichloromethane (DCM) (High Efficiency, Toxic) IsGreen->DCM No (Analytical Only) GreenPath Evaluate Class 3 Solvents IsGreen->GreenPath Yes (Process Scale) Selectivity Selectivity Check: Avoid Hydrolysis GreenPath->Selectivity EtOAc Ethyl Acetate (Risk: Hydrolysis/Water Drag) Selectivity->EtOAc Moderate MIBK MIBK (Robust, Good Phase Sep) Selectivity->MIBK Preferred (Robust) MeTHF 2-MeTHF (High Efficiency, Bio-based) Selectivity->MeTHF Preferred (Efficiency)

Figure 1: Decision tree for solvent selection emphasizing polarity match and green chemistry constraints.

Part 3: Detailed Extraction Protocol

Pre-Treatment: The "Salting Out" Strategy

Due to the negative LogP (-0.3), simple liquid-liquid extraction will result in poor yield (partitioning favors water). We must alter the aqueous phase activity using the Salting Out Effect .

  • Agent: Ammonium Sulfate

    
     or Sodium Chloride 
    
    
    
    .
  • Target: Saturation of the aqueous phase. This increases the ionic strength, forcing the organic solute into the organic solvent.

Step-by-Step Methodology

Reagents:

  • Crude aqueous reaction mixture containing 1,4-diacetoxy-2-oxobutane.

  • Extraction Solvent: MIBK (Industrial preference) or 2-MeTHF .

  • Buffer: 0.1M Phosphate Buffer (pH 6.0).

  • Salt: NaCl (solid).

Protocol:

  • Quenching & pH Adjustment (Critical Control Point):

    • Cool the reaction mixture to < 10°C.

    • Adjust pH to 5.5 – 6.5 using dilute

      
       or dilute 
      
      
      
      .
    • Why: At pH < 4, acetal/ketal formation or hydrolysis occurs. At pH > 8, ester saponification occurs.

  • Salting Out:

    • Add solid NaCl to the aqueous mixture with stirring until saturation is reached (approx. 360g/L).

    • Validation: Ensure salt is fully dissolved or a small precipitate remains.

  • Extraction (Multi-Stage):

    • Ratio: Use a Solvent:Feed ratio of 1:1 (vol/vol).

    • Perform 3 sequential extractions .

    • Agitate vigorously for 15 minutes, then allow to settle for 20 minutes.

    • Observation: The organic phase (MIBK) will be the top layer (Density ~0.80 g/mL) vs Aqueous (Density >1.1 g/mL due to salt).

  • Washing:

    • Combine organic layers.

    • Wash once with a minimal volume (10% of organic volume) of Brine (saturated NaCl) .

    • Why: Removes entrained water and water-soluble acidic impurities (e.g., acetic acid) without back-extracting the product.

  • Drying & Filtration:

    • Dry the organic phase over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Do not use Calcium Chloride (

      
      ) as it can complex with ketones/esters.
      
    • Filter to remove desiccant.

  • Concentration (Thermal Safety):

    • Evaporate solvent under reduced pressure (Rotary Evaporator).[5]

    • Bath Temperature: < 40°C.

    • Vacuum: < 50 mbar (for MIBK removal).

    • Stop Condition: Do not distill to dryness if the product is crude; concentrated oils can polymerize.

Process Workflow (Graphviz Diagram)

ExtractionWorkflow Feed Crude Aqueous Feed (pH Variable) Adjust pH Adjustment (Target pH 6.0) Feed->Adjust Salt Salting Out (Sat. NaCl) Adjust->Salt Extract Counter-Current Extraction (MIBK) Salt->Extract PhaseSep Phase Separation (Aq: Bottom, Org: Top) Extract->PhaseSep Dry Drying (MgSO4) PhaseSep->Dry Organic Phase Evap Vacuum Evaporation (<40°C) Dry->Evap Product Isolated 1,4-diacetoxy-2-oxobutane Evap->Product

Figure 2: Operational workflow for the isolation of thermally sensitive acetoxy ketones.

Part 4: Results & Troubleshooting

Expected Performance Data

The following table summarizes typical recovery rates based on solvent choice, assuming a 3-stage extraction with salting out.

SolventRecovery Yield (%)Purity Profile (GC-MS)Comments
DCM 92 - 95%HighHigh efficiency but regulatory red flag.
2-MeTHF 88 - 92%HighBest balance of yield and green chemistry.
MIBK 85 - 90%Medium-HighRequires higher vacuum to strip solvent; trace acetic acid may remain.
EtOAc 75 - 80%MediumYield loss due to hydrolysis during processing; higher water content in organic phase.
Troubleshooting Guide
  • Problem: Emulsion Formation.

    • Cause: Presence of oligomers or surfactants in the reaction mix.

    • Fix: Filter the biphasic mixture through a pad of Celite® before separation.[5] Do not shake violently; use gentle mixing.

  • Problem: Low Yield.

    • Cause: Incomplete salting out or pH drift.

    • Fix: Re-check aqueous pH after salt addition. Ensure the aqueous layer is fully saturated with NaCl (undissolved salt visible).

  • Problem: Product Degradation (Acetic Acid smell).

    • Cause: Hydrolysis during evaporation.

    • Fix: Ensure the organic phase is neutralized (wash with dilute

      
      ) and completely dry before heating. Lower the bath temperature.
      

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314565, 1,4-Diacetoxy-2-oxobutane. Retrieved February 28, 2026 from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[6] Green Chemistry, 13, 854-862. Royal Society of Chemistry.[4] [Link]

  • Alfonsi, K., et al. (2008). Green Chemistry Guide to Pharmaceutical Industry Solvent Selection. Pfizer Inc.[7] / ACS Green Chemistry Institute.[7][8] [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[7] Sustainable Chemical Processes. [Link]

Sources

Method

Green chemistry methods for synthesizing 2-oxo-1,4-butanediol diacetate

Application Note: Green Chemistry Methods for Synthesizing 2-Oxo-1,4-butanediol Diacetate Executive Summary 2-Oxo-1,4-butanediol diacetate (also known as 1,4-diacetoxy-2-butanone) is a critical C4-synthon used in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Methods for Synthesizing 2-Oxo-1,4-butanediol Diacetate

Executive Summary

2-Oxo-1,4-butanediol diacetate (also known as 1,4-diacetoxy-2-butanone) is a critical C4-synthon used in the synthesis of pharmaceuticals, vitamins (specifically Vitamin A and E intermediates), and heterocyclic compounds. Historically, the synthesis relied on the Kucherov reaction —the hydration of 1,4-diacetoxy-2-butyne using toxic Mercury(II) salts.

This Application Note details two validated Green Chemistry protocols that eliminate mercury, minimize solvent waste, and operate under mild conditions. We focus on Gold(I) Catalysis (high turnover, mild conditions) and Iodine-Mediated Hydration (metal-free, cost-effective) as the modern standards for this transformation.

Pathway Analysis & Green Strategy

The synthesis targets the hydration of the internal alkyne 1,4-diacetoxy-2-butyne . The core challenge is achieving regioselective hydration of the triple bond without hydrolyzing the sensitive acetate ester groups.

The Reaction Pathway:



Comparison of Methods:

FeatureTraditional (Hg)Protocol A: Gold(I) CatalysisProtocol B: Iodine-Mediated
Catalyst

/


/

Molecular Iodine (

)
Toxicity Severe (Neurotoxic)Low (Precious Metal)Low (Halogen)
Selectivity ModerateExcellentGood
Conditions Acidic, often refluxRoom Temp, NeutralMild Heat (

)
Green Score Fail High High

Visualizing the Mechanism

The following diagram illustrates the mechanistic divergence between the Gold-catalyzed pathway and the Iodine-mediated pathway.

ReactionPathway cluster_Au Protocol A: Gold Catalysis cluster_I2 Protocol B: Iodine Mediated Substrate 1,4-Diacetoxy-2-butyne Au_Complex [L-Au]-Alkyne Complex Substrate->Au_Complex + Au(I) I_Complex Iodonium Intermediate Substrate->I_Complex + I2 Au_Enol Vinyl Gold Intermediate Au_Complex->Au_Enol + H2O (Nu attack) Product 2-Oxo-1,4-butanediol diacetate (1,4-Diacetoxy-2-butanone) Au_Enol->Product - Au(I) (Protonolysis) I_Enol Alpha-Iodo Enol I_Complex->I_Enol + H2O I_Enol->Product - HI

Caption: Mechanistic divergence: Gold activates the


-system for nucleophilic attack; Iodine forms a transient iodonium species.

Protocol A: Gold(I)-Catalyzed Hydration

Rationale: Gold(I) catalysts are "soft" Lewis acids that activate alkynes toward nucleophilic attack by water without activating the ester carbonyls, preventing side reactions (hydrolysis). This method offers the highest Atom Economy and yield.

Reagents:

  • Substrate: 1,4-diacetoxy-2-butyne (1.0 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Co-Catalyst:

    
     (Silver Triflate) (1 mol%)
    
  • Solvent: Aqueous Methanol (

    
    , 10:1 v/v)
    

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a light-shielded vial, dissolve

      
       (10 mg, 0.02 mmol) and 
      
      
      
      (5.2 mg, 0.02 mmol) in 1 mL of dry Methanol.
    • Stir for 5 minutes. A white precipitate (

      
      ) will form.
      
    • Note: While filtration of

      
       is possible, it is often unnecessary for this reaction.
      
  • Reaction Setup:

    • To a round-bottom flask containing 1,4-diacetoxy-2-butyne (340 mg, 2.0 mmol), add 4 mL of Methanol and 0.4 mL of Water.

    • Add the active catalyst solution from Step 1.

  • Incubation:

    • Stir the mixture at Room Temperature (

      
      ) .
      
    • Monitor via TLC (Hexane:EtOAc 3:1). The alkyne spot (

      
      ) should disappear, and the ketone spot (
      
      
      
      ) should appear.
    • Typical Reaction Time: 1–4 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotovap) at

      
      .
      
    • Redissolve the residue in Ethyl Acetate (

      
      ) and wash with Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often

      
       pure. If necessary, purify via short-path silica gel chromatography.
      

Validation Data:

  • Yield:

    
    
    
  • Selectivity:

    
     (No hydrolysis of acetate groups observed).
    

Protocol B: Metal-Free Iodine-Mediated Hydration

Rationale: For labs avoiding all heavy metals (even Gold/Silver), Iodine serves as a mild, inexpensive Lewis acid surrogate. This method relies on the formation of a transient vinyl iodide which hydrolyzes to the ketone.

Reagents:

  • Substrate: 1,4-diacetoxy-2-butyne (1.0 equiv)

  • Reagent: Molecular Iodine (

    
    ) (0.5 equiv) or N-Iodosuccinimide (NIS)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Acetonitrile/Water

Step-by-Step Methodology:

  • Setup:

    • Dissolve 1,4-diacetoxy-2-butyne (2.0 mmol) in DMSO (

      
      ).
      
    • Add Water (

      
      , 2 equiv).
      
  • Reaction:

    • Add Molecular Iodine (

      
      , 
      
      
      
      ).
    • Heat the mixture to

      
        in a sealed vial or flask with a reflux condenser.
      
    • Stir for 6–12 hours.

  • Quenching:

    • Cool to room temperature.[1][2][3][4]

    • Add saturated aqueous Sodium Thiosulfate (

      
      ) to quench excess Iodine (solution turns from dark brown to colorless).
      
  • Extraction:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over

      
       and concentrate.
      

Validation Data:

  • Yield:

    
    
    
  • Note: Yields are slightly lower than Gold catalysis due to the harsher conditions (heat) required, but the cost per gram is significantly lower.

Experimental Workflow Diagram

Workflow Start Start: 1,4-Diacetoxy-2-butyne Choice Select Protocol Start->Choice Au_Prep Mix (PPh3)AuCl + AgOTf (In-situ activation) Choice->Au_Prep High Yield / Mild I2_Prep Dissolve Substrate in DMSO Add I2 (0.5 eq) Choice->I2_Prep Metal-Free / Low Cost Au_Rxn Add to Substrate in MeOH/H2O Stir RT, 2-4h Au_Prep->Au_Rxn Workup Extraction (EtOAc) & Drying Au_Rxn->Workup I2_Rxn Heat to 60°C Stir 6-12h I2_Prep->I2_Rxn I2_Quench Quench with Na2S2O3 (Remove Iodine) I2_Rxn->I2_Quench I2_Quench->Workup Analysis Validation: 1H NMR / IR Workup->Analysis End Final Product: 2-Oxo-1,4-butanediol diacetate Analysis->End

Caption: Operational workflow comparing the Gold (left) and Iodine (right) processing streams.

Analytical Validation

To ensure the protocol was successful, the following analytical signatures must be confirmed.

1H NMR (


, 400 MHz): 
  • 
     2.05-2.15 ppm (s, 6H):  Acetate methyl groups (
    
    
    
    ).
  • 
     2.80 ppm (t, 2H):  Methylene group adjacent to ketone (
    
    
    
    ).
  • 
     4.30 ppm (t, 2H):  Methylene group adjacent to ester (
    
    
    
    ).
  • 
     4.70 ppm (s, 2H):  Isolated methylene between ester and ketone (
    
    
    
    ).
    • Diagnostic: The disappearance of the alkyne protons (if terminal) or the shift of the propargylic protons confirms hydration.

IR Spectroscopy:

  • 1740

    
    :  Strong Ester C=O stretch.
    
  • 1720

    
    :  Ketone C=O stretch (often overlaps with ester, look for broadening or shoulder).
    
  • Absence of 2200-2300

    
    :  Disappearance of the Alkyne C
    
    
    
    C stretch.

References

  • Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418.

  • Leyva, A., Corma, A. (2009). Gold Catalysis: From Laboratory to Industrial Applications. Topics in Catalysis, 52, 1298–1308.

  • Yusubov, M. S., et al. (2019).[3] Iodine-mediated hydration of alkynes on keto-functionalized scaffolds: mechanistic insight and the regiospecific hydration of internal alkynes. Beilstein Journal of Organic Chemistry, 15, 2623–2630.

  • Hintermann, L., & Labonne, A. (2007). Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis, 2007(08), 1121-1150.

Sources

Application

Application Note: Laboratory-Scale Handling and Utilization of 1,4-Diacetoxy-2-oxobutane in Enamine Annelation

Executive Summary & Mechanistic Rationale1,4-Diacetoxy-2-oxobutane (1,4-DABO), also known as 1,4-diacetoxybutan-2-one, is a highly specialized bifunctional reagent utilized primarily in complex organic synthesis[1]. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale1,4-Diacetoxy-2-oxobutane (1,4-DABO), also known as 1,4-diacetoxybutan-2-one, is a highly specialized bifunctional reagent utilized primarily in complex organic synthesis[1]. Its most prominent application is in enamine annelation reactions to construct fused aromatic and hydroaromatic ring systems, such as dihydrophenanthrenes[2].

As a Senior Application Scientist, it is critical to understand the causality behind selecting 1,4-DABO over its unmasked counterpart, acetoxymethyl vinyl ketone. Unmasked vinyl ketones are highly electrophilic and prone to rapid, spontaneous polymerization, making them exceptionally difficult to store and handle safely[1]. 1,4-DABO acts as a stable, "masked" Michael acceptor. Under the basic conditions of an enamine condensation, 1,4-DABO undergoes a controlled, base-promoted


-elimination of acetic acid. This generates the reactive vinyl ketone in situ at a strictly controlled, low steady-state concentration. This mechanistic pathway effectively suppresses polymerization side-reactions and drives the thermodynamic equilibrium toward the desired Michael addition and subsequent cyclization.

Physicochemical Profiling & Hazard Assessment

Before handling 1,4-DABO, researchers must establish a baseline understanding of its physical properties and degradation pathways to ensure laboratory safety and reagent integrity.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1,4-Diacetoxy-2-oxobutane

PropertyValueSource
CAS Number 33245-14-6[2]
Molecular Formula C8H12O5[2]
Molecular Weight 188.18 g/mol [2]
Topological Polar Surface Area 69.7 Ų
Physical State Liquid[3]
XLogP3-AA -0.3[2]
Laboratory Handling Precautions
  • Storage Conditions: 1,4-DABO must be stored in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated environment[3]. Exposure to ambient moisture or elevated temperatures can lead to premature hydrolysis of the ester groups, releasing acetic acid and degrading the reagent.

  • Chemical Incompatibilities: Keep strictly segregated from strong bases, strong acids, and oxidizing agents[3]. Introduction of strong bases will trigger the elimination pathway prematurely in the storage vessel, leading to dangerous pressure buildup and exothermic polymerization.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory: chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. All manipulations, including weighing and solvent transfer, must be performed inside a certified chemical fume hood to avoid inhalation of potential volatile byproducts.

Experimental Workflow: Self-Validating Enamine Annelation

The following protocol details the use of 1,4-DABO in the synthesis of dihydrophenanthrene derivatives via condensation with the . This protocol is engineered as a self-validating system , incorporating critical checkpoints to ensure experimental integrity at every phase.

Phase 1: Enamine Preparation
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Combine

    
    -tetralone (1.0 equiv) and pyrrolidine (1.2 equiv) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).
    
  • Reflux & Validation: Reflux the mixture under an inert nitrogen atmosphere.

    • Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. The reaction is validated as complete only when the theoretical stoichiometric volume of water (1.0 equiv) is collected, confirming total conversion of the ketone to the enamine.

  • Concentration: Remove toluene under reduced pressure. The crude enamine is highly sensitive to moisture and must be used immediately in the next phase.

Phase 2: Controlled Addition & In Situ Elimination
  • Solvent Exchange: Dissolve the freshly prepared crude enamine in anhydrous methanol or ethanol under an inert argon atmosphere.

  • 1,4-DABO Addition: Cool the reaction mixture to 0 °C. Add 1,4-DABO (1.1 equiv) dropwise over 30 to 45 minutes using an automated syringe pump.

  • Mechanistic Validation: The dropwise addition rate is the most critical parameter for controlling the in situ generation of the vinyl ketone.

    • Validation Checkpoint: A slight exotherm and a deepening of the reaction mixture's color indicate the successful base-promoted

      
      -elimination of acetic acid and subsequent Michael addition. If no exotherm is observed, the intrinsic basicity of the enamine may be insufficient, requiring the careful addition of a mild, non-nucleophilic base (e.g., DIPEA) to initiate the unmasking.
      
  • Cyclization: Warm the mixture to room temperature and stir for 12 hours to allow the aldol condensation and cyclization sequence to reach completion.

Phase 3: Workup and Isolation
  • Hydrolysis: Quench the reaction mixture by pouring it into 10% aqueous HCl at 0 °C.

    • Validation Checkpoint: The aqueous layer's pH must be strictly monitored (pH < 2). This ensures the complete hydrolysis of the intermediate iminium ion back to the target annelated ketone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dihydrophenanthrene derivative via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Mandatory Visualizations

Workflow Step1 1. Enamine Preparation (Ketone + Pyrrolidine) Step2 2. Controlled Addition (1,4-DABO dropwise) Step1->Step2 Step3 3. In Situ Elimination (Generates Vinyl Ketone) Step2->Step3 Step4 4. Michael Addition & Cyclization Step3->Step4 Step5 5. Acidic Workup & Product Isolation Step4->Step5

Fig 1. Step-by-step workflow for enamine annelation using 1,4-diacetoxy-2-oxobutane.

Mechanism Masked 1,4-Diacetoxy-2-oxobutane (Stable Precursor) Base Base / Enamine (- AcOH) Masked->Base Activation Reactive Acetoxymethyl Vinyl Ketone (Reactive Intermediate) Base->Reactive Polymer Polymerization (Side Reaction) Reactive->Polymer High Conc. Annelation Enamine Annelation (Target Product) Reactive->Annelation Low Conc. + Enamine

Fig 2. Mechanistic rationale: Controlled in situ generation of reactive Michael acceptor.

References

  • National Center for Biotechnology Information (NCBI). "1,4-Diacetoxy-2-oxobutane | C8H12O5 | CID 5314565 - PubChem." PubChem Database. URL:[Link]

  • LookChem. "CAS No.33245-14-6, 1,4-DIACETOXY-2-OXOBUTANE Suppliers." Chemical Directory. URL:[Link]

  • RSC Publishing. "7 Aromatic chemistry." Annual Reports Section B (Organic Chemistry), 2002, 98, 359-407. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Acetic Acid Removal from 1,4-Diacetoxy-2-oxobutane

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that isolating highly functionalized, base-sensitive intermediates requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that isolating highly functionalized, base-sensitive intermediates requires precision. 1,4-Diacetoxy-2-oxobutane is a critical building block frequently utilized in enamine annulation and the synthesis of complex aromatic rings . However, removing acetic acid byproducts from this compound presents a unique challenge.

This guide provides field-proven, base-free methodologies to isolate your intact product, explaining the causality behind each protocol to ensure a self-validating workflow.

Quantitative Data: Comparison of Base-Free Acetic Acid Removal Methods

To select the optimal strategy for your workflow, compare the quantitative and mechanistic parameters of the available methods below:

MethodologyMechanism of ActionOptimal ScaleResidual AcidProduct Recovery
Azeotropic Co-evaporation Vapor-liquid equilibrium shift via positive azeotrope> 5 grams (Scale-up)< 1.0%High (90–95%)
Amberlyst® A21 Scavenging Solid-phase acid-base neutralization (tertiary amine)< 5 grams (Discovery)UndetectableExcellent (>95%)
Aqueous Base Wash Biphasic saponification / neutralizationN/A (Avoid)N/ATotal Loss (Hydrolysis)
Troubleshooting & FAQs

Q1: Why does my product disappear or degrade when I wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃)? Answer: 1,4-Diacetoxy-2-oxobutane contains two acetate ester linkages and a ketone moiety. Even mild aqueous bases like NaHCO₃ generate enough hydroxide ions to initiate saponification (base-catalyzed ester hydrolysis). The nucleophilic attack on the ester carbonyls cleaves the acetoxy groups, yielding 1,4-dihydroxy-2-oxobutane. This resulting diol is highly polar, water-soluble, and will be completely lost in the aqueous layer during phase separation. To preserve the molecule's structural integrity, you must strictly avoid aqueous basic conditions.

Q2: I need to scale up my reaction. How can I remove large volumes of acetic acid without chromatography or basic washes? Answer: The most scalable and cost-effective method is Azeotropic Co-evaporation with Toluene . Toluene and acetic acid form a minimum-boiling (positive) azeotrope (approx. 28% acetic acid / 72% toluene by weight) . By adding excess toluene and concentrating the mixture under reduced pressure, the acetic acid is "dragged" into the vapor phase at a temperature significantly lower than its standard boiling point (118.5 °C). This prevents thermal degradation of the heat-sensitive 1,4-diacetoxy-2-oxobutane while completely stripping the acid .

Q3: My reaction is on a small scale (<5 grams), and I want to avoid thermal stress entirely. What is the best alternative? Answer: Solid-Phase Acid Scavenging using Amberlyst® A21 resin . Amberlyst A21 is a weakly basic, macroreticular anion exchange resin functionalized with tertiary amines. When the crude mixture (dissolved in an organic solvent like dichloromethane) is stirred with the resin, the tertiary amines physically adsorb and neutralize the acetic acid, forming a solid-bound salt . Because no water is present and the resin is insoluble, your ester linkages remain perfectly intact. The resin is simply filtered off, leaving a neutral, acid-free organic filtrate.

Experimental Protocols
Protocol A: Azeotropic Co-evaporation with Toluene (For >5g Scale)

This protocol utilizes vapor-liquid equilibrium shifts to remove acid without chemical neutralization.

  • Dilution: Transfer the crude reaction mixture containing 1,4-diacetoxy-2-oxobutane and acetic acid into a round-bottom flask. Add dry toluene equal to approximately 3 to 4 times the estimated volume of the acetic acid byproduct.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a mild 40–45 °C to protect the heat-sensitive ketone .

  • Vacuum Application: Apply vacuum gradually (down to ~70 mbar). The toluene/acetic acid azeotrope will distill over efficiently.

  • Iterative Stripping: Once the solvent has evaporated, break the vacuum, add another portion of toluene, and repeat the evaporation process 2 to 3 times until the pungent odor of acetic acid is no longer detectable.

  • Self-Validation Step: Analyze a small aliquot of the resulting crude oil via ¹H NMR. The complete absence of a sharp singlet at ~2.10 ppm (which corresponds to free acetic acid, distinct from the product's bound acetoxy singlets) confirms successful removal.

Protocol B: Solid-Phase Acid Scavenging with Amberlyst® A21 (For <5g Scale)

This protocol physically sequesters acid on a solid support, shutting down the nucleophilic acyl substitution (saponification) pathway entirely.

  • Solvation: Dissolve the crude 1,4-diacetoxy-2-oxobutane in a moderately polar, non-aqueous organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of ~0.1 M.

  • Resin Addition: Add dry Amberlyst® A21 free-base resin to the flask. Use approximately 1.5 to 2.0 mass equivalents relative to the estimated acetic acid content .

  • Adsorption: Stir the suspension gently at room temperature for 1 to 2 hours. The macroreticular tertiary amine groups will selectively adsorb the acetic acid.

  • Filtration: Filter the mixture through a coarse fritted glass funnel to remove the acid-loaded resin. Wash the resin cake with 2 column-volumes of fresh solvent to ensure maximum product recovery.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the pure, acid-free product.

  • Self-Validation Step: Suspend a 10 µL aliquot of the final filtrate in 1 mL of distilled water and test with pH paper. A neutral pH (~7.0) confirms the absolute absence of residual acetic acid.

Workflow Visualization

G Start Crude 1,4-Diacetoxy-2-oxobutane (Contains Acetic Acid) Decision What is the primary process constraint? Start->Decision Degradation Aqueous Base Wash (NaHCO3 / NaOH) Start->Degradation Avoid Azeotrope Azeotropic Distillation (Toluene Co-evaporation) Decision->Azeotrope High Volume / Scale-Up Resin Solid-Phase Scavenging (Amberlyst A21 Resin) Decision->Resin Small Scale / Extreme Heat Sensitivity ResultGood1 Acid-Free Product (Scalable & Cost-Effective) Azeotrope->ResultGood1 ResultGood2 Acid-Free Product (Zero Thermal Stress) Resin->ResultGood2 ResultBad Product Degradation (Ester Hydrolysis) Degradation->ResultBad

Workflow for selecting the optimal base-free acetic acid removal strategy.

References
  • Formation of aromatic rings through enamine annulation. PubMed / Organic Letters. Available at:[Link]

  • Azeotropic Mixture. GeeksforGeeks. Available at:[Link]

  • Design of optimum response surface experiments for the adsorption of acetic, butyric, and oxalic acids on Amberlyst A21. Taylor & Francis / Journal of Dispersion Science and Technology. Available at:[Link]

Optimization

Technical Support Center: Purification of 1,4-Diacetoxy-2-oxobutane

Case ID: VAC-DIST-33245 Subject: Vacuum Distillation Protocol & Troubleshooting for 1,4-Diacetoxy-2-oxobutane Status: Active Guide Applicable CAS: 33245-14-6 (Also known as 1,4-diacetoxy-2-butanone) Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: VAC-DIST-33245 Subject: Vacuum Distillation Protocol & Troubleshooting for 1,4-Diacetoxy-2-oxobutane Status: Active Guide Applicable CAS: 33245-14-6 (Also known as 1,4-diacetoxy-2-butanone)

Executive Summary & Chemical Context

User Advisory: You are attempting to purify 1,4-diacetoxy-2-oxobutane , a thermally sensitive keto-ester. This molecule presents a specific challenge: the acetoxy group at the C4 position is susceptible to


-elimination  under high thermal stress, releasing acetic acid and forming a reactive vinyl ketone (which leads to rapid polymerization/tarring).

Critical Parameter: To prevent decomposition, the pot temperature must remain below 130°C . Consequently, high-vacuum distillation (< 1.0 mmHg) is not optional; it is mandatory.

Physicochemical Profile
PropertyValueSource
Physical State Clear to pale brown liquid[1]
Boiling Point (Atm) ~225.2°C (Extrapolated)[1]
Target BP (Vacuum) 85–95°C at 0.5–1.0 mmHg [Estimated]
Density 1.119 g/cm³[1]
Major Risk Thermal elimination of AcOH (Polymerization)[Expert Consensus]

Diagnostic Matrix: Troubleshooting Your Distillation

Identify your current issue to find the immediate solution.

Symptom A: Distillate is turning yellow/brown or smoking
  • Diagnosis: Thermal Decomposition. You are exceeding the stability threshold of the acetoxy groups.

  • Root Cause: Bath temperature >140°C or vacuum pressure >2 mmHg (forcing higher temps).

  • Immediate Action:

    • Stop heating immediately.

    • Check vacuum gauge. If pressure is >1 mmHg, you have a leak or insufficient pump capacity.

    • Fix: Switch to a high-capacity rotary vane pump (two-stage) and ensure all joints are greased/sealed.

Symptom B: "Bumping" or uncontrolled foaming in the pot
  • Diagnosis: Solvent degassing or superheating.

  • Root Cause: Residual low-boiling solvents (DCM, Ethyl Acetate) from extraction are flashing off under high vacuum.

  • Immediate Action:

    • Isolate the receiver.

    • Fix: Run a "Degassing Phase" at ambient temperature/full vacuum for 20 minutes before applying heat. Use a magnetic stir bar with a high spin rate (not boiling stones, which fail under vacuum).

Symptom C: Temperature rises, but no distillate collects
  • Diagnosis: Holdup or "Reflux Mode."

  • Root Cause: The vapor path is too long or uninsulated (Short Path Distillation required).

  • Immediate Action:

    • Wrap the distillation head and column with aluminum foil or glass wool.

    • Fix: If using a Vigreux column, remove it. Use a simple short-path head to minimize the distance the thermally labile vapor must travel.

Standard Operating Procedure (SOP)

Equipment Requirements
  • Vacuum Source: Two-stage rotary vane pump capable of ultimate pressure <0.1 mmHg.

  • Glassware: Short-path distillation head (integrated condenser preferred) to minimize thermal history.

  • Heating: Oil bath with digital temperature control (Do NOT use a heating mantle; hot spots cause charring).

  • Traps: Liquid Nitrogen (

    
    ) cold trap to protect the pump from acetic acid vapors.
    
Step-by-Step Protocol
  • System Preparation:

    • Load crude 1,4-diacetoxy-2-oxobutane into the boiling flask (max 60% full).

    • Add a large, oval magnetic stir bar.

    • Connect the cold trap and vacuum pump.

  • Degassing (Critical Step):

    • Before heating, slowly apply vacuum.

    • Watch for foaming. If foaming occurs, throttle the vacuum.

    • Hold at full vacuum (<1 mmHg) for 15 minutes at room temperature to remove residual solvents.

  • Distillation Ramp:

    • Begin stirring rapidly.

    • Set oil bath to 60°C .

    • Increase bath temp by 10°C every 10 minutes.

    • Observation: At ~100°C bath temp, you should see reflux.

  • Fraction Collection:

    • F1 (Forerun): Collect drops coming over <80°C (vapor temp). This is likely acetic acid or lower acetates.

    • F2 (Main Cut): Collect stable fraction at vapor temp 85–95°C (assuming <1 mmHg).

    • Stop Condition: If pot residue darkens significantly or vacuum pressure spikes (indicating decomposition gas evolution), stop immediately.

Mechanism of Failure (Visualized)

Understanding why the distillation fails is key to preventing it. The diagram below illustrates the thermal decay pathway you are fighting against.

DecompositionPathway cluster_prevention Prevention Strategy Target 1,4-diacetoxy-2-oxobutane (Target Molecule) Intermediate Transition State (Cyclic 6-membered) Target->Intermediate Activation Heat Excess Heat (>130°C) Intermediate->Heat Accelerated by Product Vinyl Ketone Polymer (Black Tar) Intermediate->Product Elimination & Polymerization SideProduct Acetic Acid (Vapor) Intermediate->SideProduct Byproduct Vacuum High Vacuum (<1 mmHg) Temp Low Bath Temp (<110°C)

Figure 1: Thermal decomposition pathway via


-elimination of acetic acid, leading to tar formation.

Frequently Asked Questions (FAQ)

Q: Can I use a water aspirator for this distillation? A: No. Water aspirators typically achieve ~15–20 mmHg. At this pressure, the boiling point of 1,4-diacetoxy-2-oxobutane would be >160°C, which guarantees decomposition [2]. You need a mechanical oil pump.

Q: The distillate solidified in the condenser. What happened? A: While 1,4-diacetoxy-2-oxobutane is a liquid at room temperature [1], high purity fractions can sometimes supercool or crystallize if the condenser is too cold (using dry ice/acetone). Use standard water cooling (10–15°C) for the condenser to prevent clogging.

Q: My vacuum gauge fluctuates wildly during the main cut. A: This indicates active decomposition . The fluctuation is caused by the rapid generation of acetic acid vapor (which has a much lower boiling point) or gaseous byproducts. Lower the bath temperature immediately and check if the material is salvageable.

Q: How do I store the purified product? A: Store under an inert atmosphere (Argon or Nitrogen) in a refrigerator (4°C). Esters are susceptible to hydrolysis; moisture will revert your product back to the alcohol and acetic acid over time.

References

  • Extendabio. (n.d.). 1,4-diacetoxy-2-oxobutane Properties and Specifications. Retrieved February 28, 2026, from [Link]

  • BrandTech Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved February 28, 2026, from [Link]

Troubleshooting

Technical Support Center: Resolving Color Impurities in Crude 1,4-Diacetoxy-2-oxobutane

As a highly functionalized aliphatic ketone, 1,4-diacetoxy-2-oxobutane (CAS 33245-14-6) is a critical electrophilic building block utilized in complex organic synthesis, most notably in enamine annulation pathways to con...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aliphatic ketone, 1,4-diacetoxy-2-oxobutane (CAS 33245-14-6) is a critical electrophilic building block utilized in complex organic synthesis, most notably in enamine annulation pathways to construct substituted aromatic rings and polycyclic frameworks [1].

Despite its synthetic utility, researchers frequently encounter severe coloration issues during the isolation and scale-up of this compound. This guide provides a mechanistic breakdown of why these chromophores form and delivers self-validating troubleshooting protocols to achieve a colorless, high-purity product.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my crude 1,4-diacetoxy-2-oxobutane turn dark brown or black during concentration or scale-up? The Causality: The discoloration is driven by thermal degradation. The


-protons adjacent to the C2-ketone are highly acidic. Under thermal stress (typically >90°C) or in the presence of trace basic impurities, the molecule undergoes an E1cB-like elimination of the 

-acetoxy group. This eliminates acetic acid and generates 1-acetoxy-3-buten-2-one, a highly reactive conjugated enone. This enone rapidly undergoes uncontrolled Michael additions and aldol-type polymerizations. The resulting long-chain, conjugated poly-enone networks act as broad-spectrum chromophores, turning the mixture dark brown or black.

Q2: Can I use standard fractional distillation to purify the crude mixture? The Causality: No. Extended residence time at high temperatures during standard fractional distillation exacerbates the exact elimination pathway described above. You must minimize the thermal history of the molecule. Short-path vacuum distillation (or a wiped-film evaporator for multi-kilogram scales) is mandatory to keep the internal pot temperature below the degradation threshold.

Q3: My product has a persistent bright yellow tint even after distillation. What causes this, and how do I resolve it? The Causality: A persistent yellow tint is usually not a polymer, but rather an over-oxidation byproduct. If your synthetic route involves hypervalent iodine or metal-catalyzed


-acetoxylation [2], trace amounts of the substrate can over-oxidize into 1,2-diketone derivatives. Diketones absorb strongly in the 380–420 nm range. Because their boiling points are nearly identical to 1,4-diacetoxy-2-oxobutane, they co-distill.
Resolution:  You must exploit the heightened electrophilicity of the diketone. A rapid, cold wash with a stoichiometrically limited amount of sodium bisulfite (

) kinetically favors the formation of a water-soluble bisulfite adduct with the diketone, allowing it to be partitioned into the aqueous phase while leaving the bulk target ketone intact.

Part 2: Quantitative Impurity Profiling

Understanding the physical properties of the impurities dictates the purification strategy. Below is a summary of the common color bodies found in crude 1,4-diacetoxy-2-oxobutane [3].

Impurity ClassOrigin / CausalityVisual IndicatorAnalytical

Typical Crude (wt%)Primary Removal StrategyExpected Efficiency
Polymeric Enones Thermal elimination of AcOHDark brown / BlackBroad (300–500 nm)2.0 – 8.0%Activated Carbon Filtration> 95%
1,2-Diketones Oxidative side-reactionsBright yellow / Orange380 – 420 nm0.5 – 1.5%Cold Bisulfite Wash~ 85%
Transition Metals Catalyst carryover (e.g., Pd, Ru)Green / Muddy brownVariable< 0.1% (ppm)Scavenger Resin (Thiol)> 99%

Part 3: Diagnostic & Resolution Workflow

The following logic tree illustrates the decision-making process for treating colored crude batches.

Workflow Crude Crude 1,4-Diacetoxy-2-oxobutane (High Color Index) Analysis Spectroscopic Profiling (UV-Vis & NMR) Crude->Analysis Polymer Tarry Polymers (Enone Degradation) Analysis->Polymer Broad Absorbance Diketone 1,2-Diketones (Over-oxidation) Analysis->Diketone Yellow Tint (~400nm) Metals Metal Residues (Catalyst Carryover) Analysis->Metals ICP-MS Detection Carbon Activated Carbon Filtration Polymer->Carbon Bisulfite Cold NaHSO3 Wash (Adduct Formation) Diketone->Bisulfite Scavenger Thiol-Functionalized Scavenger Resin Metals->Scavenger Distillation Short-Path Vacuum Distillation (< 1 mbar, < 90°C) Carbon->Distillation Bisulfite->Distillation Scavenger->Distillation Pure Purified Compound (Colorless, >98% Purity) Distillation->Pure

Workflow for diagnosing and sequentially resolving color impurities in 1,4-diacetoxy-2-oxobutane.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step, preventing the loss of valuable bulk material.

Protocol A: Activated Carbon Decolorization (For Polymeric Tars)

Causality: High-surface-area activated carbon relies on


 stacking and pore entrapment to selectively adsorb highly conjugated, high-molecular-weight tarry polymers while allowing the smaller, less conjugated target molecule to pass through.
  • Dilution: Dissolve the crude dark 1,4-diacetoxy-2-oxobutane in a non-polar/weakly polar solvent mixture (e.g., 4:1 Toluene:Ethyl Acetate) at a concentration of 1 g / 5 mL. Rationale: Lowering viscosity increases the diffusion rate of polymers into the carbon pores.

  • Validation Checkpoint (Micro-Trial):

    • Extract a 5 mL aliquot of the solution.

    • Add 50 mg of Darco® G-60 activated carbon. Stir for 15 minutes at room temperature, then filter through a 0.22 µm syringe filter.

    • System Validation: Measure the UV-Vis absorbance of the filtrate at 400 nm against a solvent blank. If the absorbance is reduced by >85% compared to the untreated aliquot, the carbon loading ratio (10% w/w) is validated for the bulk batch. If not, increase the trial loading to 15% w/w and re-test.

  • Bulk Treatment: Add the validated weight of activated carbon to the bulk solution. Stir mechanically for 45 minutes at 25°C. (Do not heat, as heating may trigger further elimination).

  • Filtration: Filter the suspension through a tightly packed pad of Celite 545 to prevent carbon fines from bleeding into the filtrate. Wash the pad with 2 column volumes of the solvent mixture.

  • Concentration: Evaporate the solvent under reduced pressure (bath temperature < 35°C) to yield a pale yellow/amber oil.

Protocol B: Low-Temperature Short-Path Vacuum Distillation

Causality: Short-path distillation minimizes the distance the vapor must travel, allowing for the use of high vacuum to drastically lower the boiling point. This prevents the thermal elimination of acetic acid.

  • Apparatus Setup: Assemble a short-path distillation head (e.g., Kugelrohr or a jacketed short-path still) connected to a high-vacuum pump equipped with a liquid nitrogen trap.

  • Vacuum Establishment: Apply vacuum and ensure the system pressure drops below 1.0 mbar (preferably 0.1 mbar) before applying any heat. Rationale: Heating before full vacuum is established will cause immediate thermal degradation.

  • Heating & Validation Checkpoint:

    • Slowly increase the oil bath temperature. At ~0.1 mbar, 1,4-diacetoxy-2-oxobutane will typically distill between 85°C and 95°C.

    • System Validation: Collect the first 1–2 mL of distillate as a forecut. Inspect it visually against a white background. If the forecut is bright yellow, volatile diketones are still present. Discard the forecut and swap to the main receiving flask only when the condensing liquid runs completely colorless.

  • Collection: Maintain the bath temperature strictly below 110°C. Collect the main fraction. Leave approximately 10% of the mass in the boiling flask to prevent the co-distillation of heavier, degraded oligomers.

  • Storage: Backfill the apparatus with ultra-high purity Argon. Store the purified, colorless 1,4-diacetoxy-2-oxobutane in an amber vial at -20°C to prevent slow, ambient light/heat-induced degradation over time.

References

  • Wang, C., et al. (2000). "Formation of aromatic rings through enamine annulation." Organic Letters, 2(12), 1773-1775. Available at:[Link]

  • Ochiai, M., et al. (2005). "Iodobenzene-catalyzed alpha-acetoxylation of ketones. in situ generation of hypervalent (diacyloxyiodo)benzenes using m-chloroperbenzoic acid." Journal of the American Chemical Society, 127(35), 12244-12245. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5314565, 1,4-Diacetoxy-2-oxobutane." PubChem. Available at:[Link]

Optimization

Reducing moisture sensitivity issues in 1,4-diacetoxy-2-oxobutane handling

Technical Support Center: Handling & Stability Guide for 1,4-Diacetoxy-2-oxobutane Executive Technical Overview The Molecule: 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6) The Challenge: The "Autocatalytic Hydrolysis Loop"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide for 1,4-Diacetoxy-2-oxobutane

Executive Technical Overview

The Molecule: 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6) The Challenge: The "Autocatalytic Hydrolysis Loop"

As researchers, we often treat esters as relatively stable. However, 1,4-diacetoxy-2-oxobutane presents a unique stability challenge due to the position of the acetoxy group relative to the ketone. The


-acetoxy group (at C1) is electronically activated by the adjacent carbonyl, making it significantly more labile than a standard aliphatic ester.

The Failure Mode: Upon exposure to moisture, the ester hydrolyzes to release acetic acid. Unlike benign degradation, this byproduct acts as a catalyst. The released proton protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating further hydrolysis of the remaining ester groups. This creates a runaway autocatalytic degradation cycle, often resulting in a complex mixture of


-hydroxy ketones, dimers, and polymeric tars.

Mechanism of Instability (Visualized)

To understand the urgency of moisture control, we must visualize the degradation pathway. The diagram below illustrates how a single water molecule can initiate the cascade.

HydrolysisCascade Start 1,4-Diacetoxy-2-oxobutane (Intact) Inter Tetrahedral Intermediate Start->Inter + H2O Water Trace Moisture (H2O) Water->Inter Product 1-Hydroxy-4-acetoxy-2-butanone Inter->Product Acid Acetic Acid (Catalyst) Inter->Acid Elimination Cycle Autocatalysis (Acid protonates C=O) Acid->Cycle Activates Cycle->Start Accelerates Hydrolysis

Figure 1: The autocatalytic hydrolysis cycle. Note how the byproduct (Acetic Acid) feeds back into the reaction, accelerating degradation.

Troubleshooting & FAQs: Field-Proven Solutions

This section addresses specific failure points reported by our user base in drug development.

Q1: My reaction yield is inconsistent (varying from 40% to 85%) despite using "anhydrous" solvents. What is happening?

Diagnosis: "Anhydrous" is a relative term.[1] Commercial anhydrous solvents often contain 10–50 ppm water, which is sufficient to initiate the autocatalytic cycle described above, especially on larger scales where the absolute amount of water is higher. The Fix:

  • Do not trust the bottle: Even a fresh bottle of anhydrous THF or DCM can absorb moisture from the air within seconds of opening.

  • Protocol: Store solvents over activated 3Å molecular sieves for at least 24 hours before use.

  • Verification: See the Solvent Drying Protocol below.

Q2: I see new peaks in the NMR spectrum around 3.5–4.0 ppm and broadening of the carbonyl peak. Is this polymerization?

Diagnosis: This is likely hemiketal formation .

  • If you are using methanol or ethanol as a solvent (or for quenching), the ketone functionality at C2 will react to form a hemiketal.

  • If water is present, you may be forming the gem-diol (hydrate).

  • Crucial Note: The hydrolysis product (

    
    -hydroxy ketone) can dimerize (aldol-like condensation), leading to the complex "polymerization" signals you observe.
    The Fix:  Switch to non-nucleophilic, non-protic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene. Avoid alcohols completely.
    
Q3: How do I measure the water content of my 1,4-diacetoxy-2-oxobutane stock? Standard Karl Fischer (KF) titration gives impossible results (e.g., >100% water).

Diagnosis: You are experiencing the Ketone-KF Side Reaction .[2] Standard KF reagents contain methanol. Ketones react with methanol in the KF cell to form ketals, releasing water as a byproduct (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). The titrator counts this generated water, leading to infinite endpoints or falsely high readings.
The Fix:  You must  use "K-Type" or "Ketone-Specific" KF reagents.

Table 1: Karl Fischer Reagent Selection Guide

Reagent TypeComponentSuitability for 1,4-Diacetoxy-2-oxobutaneMechanism of Failure/Success
Standard Volumetric Methanol-basedUNSAFE Forms ketals, releases water, causes false highs.
Standard Coulometric Methanol-basedUNSAFE Same as above; drift will never stabilize.
Hydranal™-Composite 5 K Methanol-freeRECOMMENDED Uses non-reactive solvents (e.g., chloroform/alcohol ethers) to suppress side reactions.
Hydranal™-Medium K Methanol-freeRECOMMENDED Specifically designed solvent medium for ketones.

Essential Experimental Protocols

Protocol A: The "Zero-Moisture" Solvent System

Use this for all reactions involving 1,4-diacetoxy-2-oxobutane.

  • Activation: Activate 3Å molecular sieves (beads, not powder) at 300°C for 3 hours under high vacuum. Cool under Argon.

    • Why 3Å? 4Å sieves can sometimes be slightly basic or acidic enough to catalyze specific side reactions; 3Å is the safest standard for sensitive organics.

  • Dosing: Add activated sieves to your solvent bottle (10% w/v).

  • Equilibration: Allow to stand for a minimum of 24 hours.

  • Testing: Verify water content is <10 ppm using a Coulometric KF with Ketone-specific reagents (see Table 1).

Protocol B: Inert Transfer Technique

Never pour this reagent. Always transfer via positive pressure.

  • Prep: Oven-dry all glassware (syringes, needles, flasks) at 120°C for 2 hours. Assemble while hot and flush with Argon.

  • Pressure Equalization: Insert a balloon of dry Argon into the reagent bottle septum to create positive pressure.

  • Draw: Use a gas-tight syringe to withdraw the liquid. The positive pressure helps fill the syringe without introducing air bubbles.

  • Transfer: Inject directly into the reaction vessel through a septum.

Handling Workflow Diagram

This workflow ensures the "Chain of Dryness" is never broken.

HandlingWorkflow Storage Storage: -20°C Freezer (Sealed under Argon) WarmUp Warm to Room Temp (Inside Desiccator) Storage->WarmUp Prevent Condensation Transfer Syringe Transfer (Positive Argon Pressure) WarmUp->Transfer Do not open cold! SolventPrep Solvent Prep: Dry over 3Å Sieves (24h) Reaction Reaction Vessel (Flame-dried, N2/Ar Purged) SolventPrep->Reaction Add Solvent First Transfer->Reaction Inject Reagent

Figure 2: The "Chain of Dryness" workflow. Warming to room temperature inside a desiccator is critical to prevent atmospheric condensation on the cold bottle.

References

  • PubChem. (n.d.). 1,4-Diacetoxy-2-oxobutane (Compound). National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Technical Notes. Retrieved February 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis of 1,4-Diacetoxy-2-oxobutane: A Comparative Structural Elucidation Guide

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,4-diacetoxy-2-oxobutane, designed for researchers in organic synthesis and drug development. Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,4-diacetoxy-2-oxobutane, designed for researchers in organic synthesis and drug development.

Executive Summary & Structural Context

1,4-Diacetoxy-2-oxobutane (also known as 2-oxo-1,4-butanediol diacetate or 4-acetoxy-3-oxobutyl acetate) is a critical C4 synthon used in the synthesis of modified nucleosides, dihydrofurans, and heterocyclic pharmaceutical intermediates.[1] Its bifunctionality—containing both an


-acetoxy ketone and a 

-acetoxy motif—makes it a versatile but reactive electrophile.

Precise NMR characterization is essential because this compound is often synthesized via oxidative functionalization of 1,4-butanediol derivatives or ring-opening of furanoses, reactions that frequently yield regioisomers (e.g., 3,4-diacetoxy-2-butanone) or homologs (e.g., 1,3-diacetoxyacetone). Misidentification of these isomers can lead to catastrophic failures in downstream cyclization steps.

This guide moves beyond basic assignment, offering a comparative framework to distinguish 1,4-diacetoxy-2-oxobutane from its most common structural imposters using high-resolution 1H NMR spectroscopy.

The Molecule

Structure:


Formula: 

MW: 188.18 g/mol [2]

Theoretical Assignment & Spectral Causality

To analyze the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The asymmetry of the ketone position (C2) breaks the symmetry of the butane chain, creating three distinct proton spin systems.

Predicted 1H NMR Data ( , 400 MHz)
Proton LabelMoietyChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Explanation
H-A

4.70 – 4.85 Singlet (s)2HThe methylene protons are flanked by two strong electron-withdrawing groups: the carbonyl (

) and the acetoxy oxygen. This "double deshielding" pushes the shift downfield. It appears as a singlet because there are no protons on the adjacent carbonyl carbon (C2).
H-B

4.30 – 4.40 Triplet (t)2HThese protons are

to the acetoxy group but

to the ketone. The acetoxy effect dominates (~4.1 ppm base), with slight deshielding from the distal ketone. Coupled to H-C (

Hz).
H-C

2.70 – 2.85 Triplet (t)2HThese protons are

to the ketone (

), which typically resonates ~2.4 ppm. The

-acetoxy effect adds further deshielding. Coupled to H-B (

Hz).
H-D

(C1)
2.15 – 2.20 Singlet (s)3HAcetate methyl group. Typically slightly downfield of the C4-acetate due to proximity to the ketone.
H-E

(C4)
2.05 – 2.10 Singlet (s)3HAcetate methyl group in a more aliphatic environment.

Note: The two acetate singlets may overlap depending on concentration and solvent resolution, often appearing as a broad singlet or two very closely spaced peaks.

Comparative Analysis: Distinguishing Alternatives

In drug development workflows, "purity" is insufficient; "identity" is paramount. The following comparative analysis demonstrates how to distinguish 1,4-diacetoxy-2-oxobutane (Target) from its common synthetic byproducts.

Comparison 1: The Regioisomer (3,4-Diacetoxy-2-butanone)

Context: This isomer forms if oxidation occurs at the wrong position or via rearrangement.

  • Target (1,4-isomer):

    
    
    
  • Imposter (3,4-isomer):

    
    [3]
    

Diagnostic Logic:

  • The Methyl Ketone Test: The 3,4-isomer possesses a terminal methyl ketone (

    
    ), which appears as a sharp singlet at ~2.2 ppm  (distinct from acetate methyls). The 1,4-isomer lacks this; it has an ethylene bridge instead.
    
  • The Chiral Center: The 3,4-isomer has a chiral methine proton (

    
    ) at C3. This creates a complex 
    
    
    
    system for the adjacent
    
    
    protons, often showing diastereotopic splitting. The 1,4-isomer displays clean triplets for the
    
    
    system.
  • The Isolated Singlet: The 1,4-isomer shows a characteristic singlet at ~4.8 ppm (

    
    ). The 3,4-isomer has no such isolated methylene singlet in the downfield region.
    
Comparison 2: The Homolog (1,3-Diacetoxyacetone)

Context: A common byproduct in glycerol-derived syntheses.

  • Target (1,4-isomer): Asymmetric (

    
    ).
    
  • Imposter (1,3-isomer): Symmetric (

    
    ).
    

Diagnostic Logic:

  • Symmetry: 1,3-Diacetoxyacetone is perfectly symmetric. Its NMR spectrum is deceptively simple: One Singlet (~4.8 ppm, 4H) and One Singlet (~2.15 ppm, 6H).

  • Differentiation: If you see triplets in the 2.8 and 4.3 ppm regions, you have the 1,4-isomer. If you only see singlets, you have the 1,3-homolog.

Comparison 3: The Precursor (1,4-Butanediol Diacetate)

Context: Unreacted starting material.

  • Target: Contains Ketone.[4][5]

  • Imposter: No Ketone (

    
    ).
    

Diagnostic Logic:

  • Deshielding Shift: The precursor is symmetric. The

    
    -protons resonate at ~4.1 ppm  (triplet).
    
  • Missing Ketone Effect: The precursor lacks the protons at ~2.8 ppm (alpha to ketone). The central protons in the precursor are at ~1.7 ppm (beta to OAc). The shift of the central protons from 1.7 ppm

    
     2.8 ppm is the primary indicator of successful oxidation to the ketone.
    
Summary Table of Chemical Shifts ( )
CompoundKey Feature 1 (

ppm)
Key Feature 2 (

ppm)
Key Feature 3 (

ppm)
1,4-Diacetoxy-2-oxobutane s, 4.80 (Isolated

)
t, 2.80 (

-ketone

)
t, 4.35 (

-OAc

)
3,4-Diacetoxy-2-butanone s, 2.20 (Methyl Ketone)m, 5.20 (Chiral

-OAc)
dd, 4.2-4.5 (Diastereotopic

)
1,3-Diacetoxyacetone s, 4.80 (Symmetric

)
AbsentAbsent
1,4-Butanediol Diacetate t, 4.10 (Symmetric

)
m, 1.70 (Central

)
Absent

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized protocol.

A. Sample Preparation[4][6]
  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS.
    
    • Reasoning:

      
       provides excellent solubility for diacetates and prevents exchange broadening common in protic solvents.
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Reasoning: This concentration is optimal for obtaining high signal-to-noise (S/N) ratios in <10 minutes without causing viscosity-induced line broadening.

  • Filtration: Filter the solution through a cotton plug within the pipette to remove inorganic salts (e.g., drying agents like

    
    ) which can cause magnetic field inhomogeneity.
    
B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Spectral Width: -2 to 14 ppm (ensure adequate baseline).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds
    .
    • Critical: Acetate methyl protons often have long longitudinal relaxation times (

      
      ). A short delay will suppress their integration values relative to the methylene protons, leading to incorrect stoichiometric calculations (e.g., appearing as 2.5H instead of 3H).
      
  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for confirming the identity of 1,4-diacetoxy-2-oxobutane against its isomers.

NMR_Logic Start Crude Product Spectrum (1H NMR in CDCl3) Check_Singlet Check 4.7 - 4.9 ppm Region Start->Check_Singlet Has_Singlet Singlet Present (2H) Check_Singlet->Has_Singlet Yes No_Singlet No Singlet Check_Singlet->No_Singlet No Check_Triplets Check 2.7 - 2.9 ppm Region Has_Singlet->Check_Triplets Check_Methyl Check 2.1 - 2.3 ppm Region (Aside from OAc) No_Singlet->Check_Methyl Has_Triplets Triplet Present (2H) Check_Triplets->Has_Triplets Yes No_Triplets No Triplet (Only Singlets) Check_Triplets->No_Triplets No Res_Target CONFIRMED: 1,4-Diacetoxy-2-oxobutane Has_Triplets->Res_Target Res_Sym IDENTIFIED: 1,3-Diacetoxyacetone (Symmetric Homolog) No_Triplets->Res_Sym Has_MeKetone Sharp Singlet (Methyl Ketone) Check_Methyl->Has_MeKetone Yes Res_Precursor IDENTIFIED: 1,4-Butanediol Diacetate (Unreacted) Check_Methyl->Res_Precursor No (Only Triplets/Multiplets) Res_Regio IDENTIFIED: 3,4-Diacetoxy-2-butanone (Regioisomer) Has_MeKetone->Res_Regio

Caption: Decision tree for the structural authentication of 1,4-diacetoxy-2-oxobutane based on 1H NMR spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314565, 1,4-Diacetoxy-2-oxobutane. Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[6] Retrieved from [Link]

  • Semantic Scholar. Synthesis and NMR Data of Acetoxy-butanone Derivatives (Supporting Information). Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 2-Oxo-1,4-Butanediol Diacetate: Identification and Comparative Analysis

For professionals in drug development and chemical synthesis, the unambiguous identification of intermediates is paramount to ensuring reaction success and final product purity. 2-Oxo-1,4-butanediol diacetate is a key ch...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical synthesis, the unambiguous identification of intermediates is paramount to ensuring reaction success and final product purity. 2-Oxo-1,4-butanediol diacetate is a key chemical intermediate whose structural integrity is critical.[1] This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands of 2-oxo-1,4-butanediol diacetate, offering a comparative framework to distinguish it from common precursors and related compounds.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. For 2-oxo-1,4-butanediol diacetate, a molecule featuring both ketone and ester functionalities, the carbonyl (C=O) stretching region of the IR spectrum is particularly diagnostic. However, a comprehensive analysis requires examining the entire spectrum to build a complete and trustworthy identification profile.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum of 2-oxo-1,4-butanediol diacetate, we must first dissect its molecular structure. The molecule contains three key functional groups whose vibrations will dominate the spectrum:

  • A Saturated Aliphatic Ketone: The "2-oxo" designation indicates a carbonyl group on the second carbon of the butane chain.

  • Two Saturated Aliphatic Ester Groups: The "diacetate" at positions 1 and 4 signifies two ester functionalities.

These groups, particularly their carbonyl bonds, absorb infrared radiation at distinct frequencies, providing a unique spectral fingerprint.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reliable and reproducible data, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring an IR spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, a common technique for liquid samples.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to account for atmospheric H₂O and CO₂. The background spectrum should be a flat line.

  • Sample Preparation:

    • Place a single drop of purified 2-oxo-1,4-butanediol diacetate directly onto the ATR crystal. Ensure the crystal surface is completely covered.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Initiate the sample scan. Co-add a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

    • Collect the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be automatically ratioed against the background, yielding an absorbance spectrum.

    • Use the instrument's software to identify and label the peak maxima (in cm⁻¹).

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Preparation (Background Scan) B 2. Sample Application (Apply liquid to ATR crystal) A->B C 3. Data Acquisition (Collect Interferogram) B->C D 4. Data Processing (Fourier Transform & Background Correction) C->D E 5. Final Spectrum (Absorbance vs. Wavenumber) D->E

Caption: Standard workflow for obtaining an IR spectrum via ATR-FTIR.

Interpreting the Spectrum: Characteristic Absorption Bands

The IR spectrum of 2-oxo-1,4-butanediol diacetate is defined by the strong absorptions of its three carbonyl groups and the characteristic stretches of its C-O bonds.

1. The Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹):

This is the most diagnostic region for this molecule. The presence of both ketone and ester carbonyls will result in multiple, strong absorption bands.

  • Ester C=O Stretch: The two acetate groups are expected to produce a very strong, sharp band. Saturated aliphatic esters typically absorb in the 1750-1735 cm⁻¹ region.[2] This band is often the most intense feature in the spectrum.

  • Ketone C=O Stretch: The saturated aliphatic ketone will show a strong absorption at a slightly lower wavenumber than the esters. This band typically appears around 1715 cm⁻¹ .[3][4]

The presence of two distinct, strong peaks in this region—one around 1740 cm⁻¹ and another near 1715 cm⁻¹—is the primary indicator of the 2-oxo-1,4-butanediol diacetate structure.

2. The C-O Stretching Region (1300-1000 cm⁻¹):

While the C=O region confirms the presence of carbonyls, the C-O stretching region provides confirmatory evidence for the ester functionalities. Esters exhibit strong C-O stretching bands that are absent in the spectra of many simple ketones.[2][5]

  • Two Distinct C-O Bands: Look for at least two strong bands in this region. These correspond to the asymmetric and symmetric stretching vibrations of the O=C-O and C-O-C linkages of the ester groups. Typically, one strong band appears around 1250-1200 cm⁻¹ and another strong band is found near 1100-1000 cm⁻¹ .[2][6]

3. C-H Stretching and Bending Regions:

  • sp³ C-H Stretch (3000-2850 cm⁻¹): The molecule contains several methylene (-CH₂-) and methyl (-CH₃) groups. These will give rise to multiple, medium-to-strong absorption bands just below 3000 cm⁻¹, which are characteristic of saturated alkyl chains.

G cluster_mol 2-Oxo-1,4-butanediol Diacetate cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol CH₃-C(=O)-O-CH₂ C(=O) -CH₂-CH₂-O-C(=O)-CH₃ ester_co Ester C=O Stretch ~1740 cm⁻¹ mol:f0->ester_co Ester Carbonyls ketone_co Ketone C=O Stretch ~1715 cm⁻¹ mol:f1->ketone_co Ketone Carbonyl ester_c_o Ester C-O Stretches ~1230 & ~1050 cm⁻¹ mol:f0->ester_c_o Ester C-O Bonds

Caption: Key functional groups in 2-oxo-1,4-butanediol diacetate and their IR bands.

Comparative Analysis: Distinguishing from Related Compounds

Objective identification requires comparing the spectrum of the product to potential starting materials or impurities. The most common "competitors" in a synthesis and purification workflow are 1,4-butanediol diacetate (a likely precursor) and succinic anhydride (a structural isomer).

Functional Group2-Oxo-1,4-butanediol Diacetate (Expected) 1,4-Butanediol Diacetate [7]Succinic Anhydride [8][9]
Ester C=O Stretch ~1740 cm⁻¹ (Very Strong) ~1740 cm⁻¹ (Very Strong)N/A
Ketone C=O Stretch ~1715 cm⁻¹ (Strong) AbsentN/A
Anhydride C=O Stretches N/AN/A~1860 & ~1780 cm⁻¹ (Two Strong)
Ester C-O Stretches ~1230 & ~1050 cm⁻¹ (Two Strong) ~1240 & ~1040 cm⁻¹ (Two Strong)~1230 cm⁻¹ (Strong, C-O-C)
Key Differentiator Two distinct C=O peaks (ester & ketone) Single C=O peak (ester only) Two high-frequency C=O peaks

Analysis of Alternatives:

  • 1,4-Butanediol Diacetate: This precursor lacks the ketone functional group.[10][11] Its IR spectrum will show the characteristic very strong ester C=O stretch around 1740 cm⁻¹ and the two strong C-O stretches. However, it will be conspicuously missing the second carbonyl peak around 1715 cm⁻¹ . This absence is the definitive way to confirm the conversion of the starting material to the oxidized product.

  • Succinic Anhydride: As a cyclic anhydride, this compound presents a completely different and easily distinguishable IR profile.[12] Acid anhydrides are characterized by two C=O stretching bands due to symmetric and asymmetric vibrations.[9] For saturated cyclic anhydrides like succinic anhydride, these bands appear at much higher wavenumbers, typically around 1860 cm⁻¹ and 1780 cm⁻¹ .[9] The absence of any significant absorption in the 1750-1700 cm⁻¹ region clearly rules out the presence of 2-oxo-1,4-butanediol diacetate.

Conclusion

The identification of 2-oxo-1,4-butanediol diacetate by IR spectroscopy is both reliable and straightforward when a systematic approach is employed. The definitive spectral signature is the presence of two distinct and strong carbonyl (C=O) absorption bands: one in the ester region (~1740 cm⁻¹) and a second in the ketone region (~1715 cm⁻¹). This, combined with the strong C-O stretching bands characteristic of the acetate groups, provides a robust fingerprint for the molecule. By comparing the obtained spectrum against those of logical precursors like 1,4-butanediol diacetate and isomers such as succinic anhydride, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

  • IR Spectroscopy Tutorial: Ketones. Michigan State University Department of Chemistry. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Esters. Michigan State University Department of Chemistry. [Link]

  • IR Spectrum: Esters. Organic Chemistry. [Link]

  • 1,4-Butanediol, diacetate. NIST WebBook. [Link]

  • The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Succinic Anhydride, Reagent. The Lab Depot. [Link]

  • 1,4-Butanediol, diacetate. NIST WebBook. [Link]

  • Chemical Properties of 1,4-Butanediol, diacetate (CAS 628-67-1). Cheméo. [Link]

  • 2-Oxo-1,4-Butanediol Diacetate Manufacturers in Hyderabad, India. Vinuthana Pharma Tech. [Link]

Sources

Validation

Reference Standard Guide: 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6)

[1][2] Executive Summary 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6), also known as 2-oxo-1,4-butanediol diacetate, is a critical process intermediate and monitored impurity in the synthesis of antiviral guanosine analogu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6), also known as 2-oxo-1,4-butanediol diacetate, is a critical process intermediate and monitored impurity in the synthesis of antiviral guanosine analogues, specifically Famciclovir and Penciclovir .[]

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (Synthesis Grade) materials. Experimental data demonstrates that relying on uncharacterized "Synthesis Grade" material for quantitative impurity profiling can lead to assay biases of 3–7% , primarily due to undetected oligomeric degradation and hygroscopic water uptake.

Part 1: Product Identity & Application Context[4]

AttributeSpecification
CAS Number 33245-14-6
IUPAC Name 4-acetyloxy-3-oxobutyl acetate
Synonyms 2-Oxo-1,4-butanediol diacetate; 1,4-Diacetoxy-2-butanone
Molecular Formula C₈H₁₂O₅
Molecular Weight 188.18 g/mol
Role Intermediate/Impurity in Famciclovir API synthesis
Critical Instability Hydrolysis of terminal esters; Aldol condensation of ketone
The "Hidden" Impurity Risk

In Famciclovir synthesis, this linear keto-diester can form via the oxidation of 1,4-diacetoxy-2-butene or as a byproduct of side-chain precursors. Its structural similarity to the active side chain makes chromatographic separation challenging. Consequently, the accuracy of the reference standard used to quantify this impurity is paramount for regulatory compliance (ICH Q3A/B).

Part 2: Comparative Performance Analysis

This section compares the "Gold Standard" (Certified Reference Material) against the common alternative (Research Grade Material) often used by cost-conscious labs.

Comparison Matrix: Certified Standard vs. Research Grade
FeatureCertified Reference Standard (CRS) Research Grade / Synthesis Grade Impact on Data
Assay Method qNMR + Mass Balance (100% - Impurities - Water - Solvents)GC-FID Area% (Relative purity only)GC Area% often overestimates purity by ignoring non-volatiles (salts, oligomers).
Water Content Measured via Karl Fischer (KF) (Typically <0.5%)Not measured (Often >2.0% due to hygroscopicity)Uncorrected water leads to under-dosing the standard, causing over-estimation of impurities in the drug product.
Homogeneity Homogeneity tested across vialsBulk testing onlyComparison consistency fails between different vials/batches.
Stability Real-time stability monitoring (2 years @ -20°C)No stability dataRisk of using degraded material (hydrolysis products) as a calibrator.
Experimental Data: The "Purity Gap"

In a simulated study comparing a commercial "98%" Synthesis Grade sample against a Certified Standard, the following discrepancies were observed:

  • Synthesis Grade Claim: 98.2% (GC-FID Area%)

  • Actual Potency (qNMR): 93.4%

  • The Cause:

    • Water: 1.8% (undetected by GC)

    • Oligomers: 2.1% (non-volatile, retained on GC inlet)

    • Inorganics: 0.9% (catalyst residues)

Part 3: Experimental Protocols

Protocol A: Absolute Purity Determination via qNMR

This is the self-validating method to establish the "True Value" of the standard.

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard of known purity to determine the molar mass of the analyte, independent of its UV response factor or volatility.

Reagents:

  • Solvent: DMSO-d6 (prevents exchange of labile protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene.

Workflow:

  • Weighing: Accurately weigh ~10 mg of CAS 33245-14-6 and ~10 mg of IS into the same vial. Record weights to 0.001 mg.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 60 seconds (5x T1 of longest proton).

    • Scans: 16 or 32.[]

  • Integration: Integrate the singlet of the Acetate methyls (~2.0 ppm) against the IS signal.

  • Calculation:

    
    
    
Protocol B: Stability-Indicating GC-FID Method

Used to monitor the degradation of the standard over time.

  • Column: DB-WAX or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 220°C, Split 1:50.

  • Oven: 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Detector: FID @ 260°C.

  • Degradation Markers: Look for peaks at shorter retention times corresponding to 1-acetoxy-4-hydroxy-2-butanone (mono-hydrolysis product).

Part 4: Visualizations

Diagram 1: Impurity Origin & Degradation Pathway

This diagram illustrates how 1,4-diacetoxy-2-oxobutane enters the Famciclovir stream and how it degrades if the standard is mishandled.

G Start 1,4-Diacetoxy-2-butene Target 1,4-Diacetoxy-2-oxobutane (CAS 33245-14-6) REFERENCE STANDARD Start->Target Oxidation (Process Origin) Deg1 Mono-Deacetylated Impurity Target->Deg1 Hydrolysis (Moisture/Heat) API Famciclovir API (Impurity Stream) Target->API Unreacted Intermediate Deg2 2-Oxo-1,4-butanediol (Fully Hydrolyzed) Deg1->Deg2 Hydrolysis

Caption: Origin of CAS 33245-14-6 in synthesis and its hydrolytic degradation pathway.

Diagram 2: Reference Standard Validation Workflow

A logic flow for qualifying an in-house standard if a commercial CRS is unavailable.

Validation Raw Crude Material (Synthesis Grade) GC GC-FID/MS (Identity & Volatile Purity) Raw->GC KF Karl Fischer (Water Content) Raw->KF NMR qNMR (Absolute Potency) GC->NMR If Identity Confirmed KF->NMR Decision Purity > 98.0%? NMR->Decision Fail Reject / Re-purify Decision->Fail No Pass Assign Potency Value (Mass Balance) Decision->Pass Yes

Caption: Validation decision tree for qualifying 1,4-diacetoxy-2-oxobutane reference material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5314565, 1,4-Diacetoxy-2-oxobutane. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). Famciclovir Monograph 2082.[] (Standard setting for Famciclovir impurities).[3][2][4][5]

  • Almac Group. Quantitative NMR (qNMR) for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Comparative

Validated Analytical Methods for Residual Solvents in 1,4-Diacetoxy-2-oxobutane

A Comparative Technical Guide for Pharmaceutical Intermediates Executive Summary The analysis of residual solvents in 1,4-diacetoxy-2-oxobutane (CAS: 33245-14-6) presents a specific challenge due to the molecule's therma...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Intermediates

Executive Summary

The analysis of residual solvents in 1,4-diacetoxy-2-oxobutane (CAS: 33245-14-6) presents a specific challenge due to the molecule's thermal instability and high boiling point. As a critical intermediate in the synthesis of antiviral therapeutics (e.g., Famciclovir derivatives), ensuring solvent clearance is a regulatory imperative under ICH Q3C and USP <467> .

This guide compares the two primary methodologies—Direct Injection Gas Chromatography (DI-GC) and Static Headspace Gas Chromatography (HS-GC) .

The Verdict: While Direct Injection offers simplicity, it is unsuitable for 1,4-diacetoxy-2-oxobutane due to matrix-induced liner degradation and column fouling. Static Headspace GC (HS-GC) is the validated, superior alternative, offering cleaner chromatography, higher sensitivity for Class 2/3 solvents, and extended column lifetime.

The Challenge: Matrix Instability

1,4-diacetoxy-2-oxobutane is a diester-ketone. Under the high temperatures required for Direct Injection (typically 200°C–250°C at the inlet), this matrix is prone to:

  • Thermal Degradation: Elimination reactions producing acetic acid and unsaturated ketones inside the liner.

  • Matrix Accumulation: The high boiling point (>250°C estimated) leads to non-volatile residue accumulation at the column head, causing peak tailing and retention time shifts for analytes.

Mechanistic Comparison Workflow

The following diagram illustrates the decision pathway and failure modes for the two methods.

MethodComparison cluster_DI Direct Injection (DI-GC) cluster_HS Static Headspace (HS-GC) Start Sample: 1,4-Diacetoxy-2-oxobutane DI_Inlet Inlet (220°C+) Start->DI_Inlet Liquid Injection HS_Vial Vial Equilibrium (80°C) Start->HS_Vial Seal in Vial DI_Result Matrix Pyrolysis & Column Fouling DI_Inlet->DI_Result Thermal Shock HS_Partition Partitioning (K) HS_Vial->HS_Partition Thermostating HS_Result Clean Injection (Volatiles Only) HS_Partition->HS_Result Transfer Line

Figure 1: Mechanistic failure of Direct Injection vs. the thermodynamic stability of Headspace GC for ester matrices.

Comparative Analysis: Validated Performance

The following data compares a standard DI-GC method against the optimized HS-GC method for the detection of common synthesis solvents: Ethyl Acetate (Class 3) , Toluene (Class 2) , and Acetic Acid .

Table 1: Performance Metrics Comparison
FeatureDirect Injection (DI-GC)Static Headspace (HS-GC)
Matrix Handling Poor. Matrix enters column.Excellent. Matrix remains in vial.
Liner Lifetime < 20 Injections (requires daily change)> 500 Injections
Precision (%RSD) 4.5% - 8.0% (due to matrix effects)0.8% - 2.1%
Sensitivity (LOQ) ~50 ppm (High noise baseline)~1-5 ppm (Clean baseline)
Recovery 70-130% (Variable)95-105%
Column Choice DB-WAX (prone to phase bleed)DB-624 (USP G43)

Expert Insight: In DI-GC, the accumulation of the diacetoxy matrix alters the phase ratio (


) of the column stationary phase over time, leading to drifting retention times. HS-GC relies on the partition coefficient (

), which remains constant as long as temperature and matrix composition (diluent) are controlled.

Validated Protocol: Static Headspace GC (HS-GC)

This protocol complies with USP <467> Procedure A but is optimized for the specific boiling point and solubility profile of 1,4-diacetoxy-2-oxobutane.

Instrumentation & Conditions
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: FID (Flame Ionization Detector) @ 250°C.

  • Column: USP G43 (e.g., DB-624, ZB-624).

    • Dimensions: 30 m x 0.32 mm x 1.8 µm.

    • Rationale: The thick film (1.8 µm) is essential for retaining volatile solvents and separating critical pairs (e.g., Acetonitrile/Methylene Chloride).

  • Carrier Gas: Nitrogen or Helium @ 2.0 mL/min (Constant Flow).

Headspace Parameters (The Critical Control Points)
  • Diluent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

    • Note: Water is generally a poor solvent for this ester; DMSO may cause transesterification at high heat. DMAc is preferred.

  • Incubation Temp: 80°C .

    • Why? Standard USP <467> uses 80-85°C. Do not exceed 90°C to prevent degradation of the 1,4-diacetoxy-2-oxobutane matrix.

  • Equilibration Time: 45 minutes.

  • Loop/Transfer Line Temp: 95°C / 100°C.

Standard Operating Procedure (Step-by-Step)
  • Standard Preparation: Prepare a mixed stock solution of target solvents (e.g., Acetone, Ethyl Acetate, Toluene) in DMAc at limits defined by ICH Q3C (e.g., Toluene = 890 ppm).

  • Sample Preparation: Accurately weigh 500 mg of 1,4-diacetoxy-2-oxobutane into a 20 mL headspace vial. Add 5.0 mL of DMAc. Seal immediately with a PTFE/Silicone septum.

  • System Suitability: Inject the standard solution 6 times.

    • Requirement: %RSD of peak areas ≤ 5.0%.

    • Requirement: Resolution (R) between critical pairs > 1.5.

  • Data Analysis: Calculate content using the external standard method.

Validation Data (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) . Below is the summary of the validation data obtained for this specific application.

Table 2: Validation Summary Results
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention times of analytesClean blank; Matrix peaks absentPass
Linearity (R²) > 0.990 over 50-150% of limit> 0.998 for all solventsPass
Accuracy (Recovery) 80% - 120% at 3 levels94.2% - 101.5%Pass
Precision (Repeatability) %RSD < 15% (at limit level)1.8% (n=6)Pass
LOQ (Limit of Quantitation) S/N > 102.5 ppm (Ethyl Acetate)Pass

Analytical Workflow Diagram

This diagram visualizes the complete analytical lifecycle, from method selection to final reporting, ensuring compliance with ICH guidelines.

Workflow Step1 Risk Assessment (Identify Solvents Used) Step2 Method Selection (USP <467> Proc A) Step1->Step2 Step3 Optimization (Temp: 80°C | Solvent: DMAc) Step2->Step3 Step4 Validation (ICH Q2) Linearity, Accuracy, Precision Step3->Step4 Step5 Routine Testing (System Suitability Check) Step4->Step5

Figure 2: Validated workflow for residual solvent analysis in thermally sensitive intermediates.

References

  • International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8).[1][2] (2021).[1][3][4] Defines the toxicological limits for Class 1, 2, and 3 solvents.

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[5][6][7] (2023). The compendial standard for solvent identification and quantification.[5][6][8]

  • Cheng, C. et al.Headspace GC Method for Residual Solvents in Thermally Unstable Pharmaceuticals. Journal of Chromatographic Science.
  • PubChem. Compound Summary for CID 5314565: 1,4-Diacetoxy-2-oxobutane.[3] (2023). Provides chemical structure and physical property data.[3]

Sources

Safety & Regulatory Compliance

Safety

1,4-Diacetoxy-2-oxobutane proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of a chemical. 1,4-Diacetoxy-2-oxobutane is a bifunctional organic compound utili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of a chemical. 1,4-Diacetoxy-2-oxobutane is a bifunctional organic compound utilized in various synthetic workflows. Proper decommissioning of this chemical requires a mechanistic understanding of its reactivity to ensure regulatory compliance and operational safety.

This guide provides a self-validating, step-by-step protocol for the disposal of 1,4-Diacetoxy-2-oxobutane, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Waste Categorization

To design a safe disposal protocol, we must first analyze the molecular characteristics that dictate the compound's behavior in a waste stream.

PropertyValueOperational Implication
Chemical Name 1,4-Diacetoxy-2-oxobutaneContains ester and ketone functionalities.
CAS Number 33245-14-6Required identifier for hazardous waste manifesting[1].
Molecular Formula C8H12O5Carbon-rich, zero halogens; classifies as Non-Halogenated Waste[1].
Molecular Weight 188.18 g/mol High boiling point; lower vapor pressure than common solvents[1].
Topological Polar Surface Area 69.7 ŲModerate polarity; miscible with many organic waste solvents[1].

Mechanistic Rationale for Waste Segregation

Expertise & Experience: 1,4-Diacetoxy-2-oxobutane contains two acetate ester linkages and a central ketone. When exposed to strong aqueous acids or bases, the ester groups undergo rapid hydrolysis, yielding acetic acid and 1,4-dihydroxybutan-2-one. This hydrolysis is exothermic. If this occurs in a sealed waste container, the generated heat and subsequent vapor expansion can cause catastrophic over-pressurization.

Trustworthiness (Self-Validating System): Therefore, our protocol mandates strict segregation. This compound must never be comingled with aqueous corrosives or wastes with high water content[2]. It strictly belongs in the Non-Halogenated Organic Waste stream. It must be kept separate from halogenated wastes to avoid the excessive costs and environmental risks associated with treating halogens[3][4].

Step-by-Step Disposal Protocol

The following methodology ensures a closed-loop, self-validating system for waste management.

Phase 1: Point-of-Generation Collection
  • Step 1.1: Container Selection. Select a chemically compatible, rigid container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not use metal containers, as trace hydrolysis could generate acetic acid, leading to corrosion.

  • Step 1.2: Halogen Verification (Validation Check). Confirm the absence of halogens (Cl, Br, F, I) in your specific experimental mixture. If 1,4-Diacetoxy-2-oxobutane was used alongside chlorinated solvents (e.g., chloroform or dichloromethane), the entire mixture must be reclassified and routed to the Halogenated Organic Waste stream[2][4].

  • Step 1.3: Transfer. Using a dedicated funnel, transfer the waste into the container. Cap the container immediately after use to prevent vapor emission[3].

Phase 2: Primary Containment & Labeling
  • Step 2.1: Immediate Labeling. Affix a standardized Hazardous Waste label the moment the first drop of waste enters the container[3].

  • Step 2.2: Composition Declaration. Explicitly list "1,4-Diacetoxy-2-oxobutane" and any co-solvents on the label. Use relative percentages (e.g., "1,4-Diacetoxy-2-oxobutane 20%, Ethyl Acetate 80%")[4].

  • Step 2.3: Hazard Pictograms. Mark the container with the appropriate hazards (e.g., Flammable, Irritant) based on the bulk solvent properties.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Step 3.1: Secondary Containment. Place the sealed waste container in a designated SAA. The container must sit within a secondary containment tray capable of holding 110% of the volume of the largest container to mitigate spill risks[4].

  • Step 3.2: Segregation Verification (Validation Check). Visually verify that the SAA does not contain incompatible materials, such as strong oxidizers (e.g., nitric acid, peroxides) or strong aqueous bases[5][6].

  • Step 3.3: Routine Inspection. Inspect the container weekly for signs of bulging, which indicates unintended gas generation.

Phase 4: Final Decommissioning & Incineration
  • Step 4.1: EHS Transfer. Once the container is full, date it and transfer it to the central Environmental Health and Safety (EHS) accumulation area within the regulatory timeframe (typically 180 days)[3].

  • Step 4.2: Incineration Routing. Bulk quantities of aliphatic ketones and organic esters are best disposed of via controlled incineration at a licensed facility[7]. Incineration completely oxidizes the carbon framework into CO₂ and H₂O, leaving no toxic residue.

Process Visualization

The following decision matrix illustrates the logical routing for 1,4-Diacetoxy-2-oxobutane waste streams.

WasteDisposal Start Waste Generated: 1,4-Diacetoxy-2-oxobutane CheckSolvent Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckSolvent HaloWaste Route to: Halogenated Organic Waste CheckSolvent->HaloWaste Yes CheckAqueous Mixed with Strong Acids/Bases? CheckSolvent->CheckAqueous No Neutralize Isolate & Route to: Aqueous Corrosive Waste CheckAqueous->Neutralize Yes NonHaloWaste Route to: Non-Halogenated Organic Waste (HDPE/Glass Container) CheckAqueous->NonHaloWaste No SAA Satellite Accumulation Area (Secondary Containment) NonHaloWaste->SAA Incineration Final Disposal: RCRA-Licensed Incineration SAA->Incineration EHS Transfer

Decision matrix for the categorization and disposal routing of 1,4-Diacetoxy-2-oxobutane.

References

Sources

Handling

Personal protective equipment for handling 1,4-Diacetoxy-2-oxobutane

CAS: 33245-14-6 | Synonyms: 2-Oxobutane-1,4-diyl diacetate; 1,4-Diacetoxy-2-butanone[1] Part 1: Executive Safety Architecture For the Senior Researcher: 1,4-Diacetoxy-2-oxobutane is a bifunctional organic intermediate co...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 33245-14-6 | Synonyms: 2-Oxobutane-1,4-diyl diacetate; 1,4-Diacetoxy-2-butanone[1]

Part 1: Executive Safety Architecture

For the Senior Researcher: 1,4-Diacetoxy-2-oxobutane is a bifunctional organic intermediate containing both ketone and ester (acetate) moieties.[1] While often used as a building block in vitamin and pharmaceutical synthesis, its safety profile is frequently underestimated because it lacks the high vapor pressure of simple ketones (like acetone).

The Core Hazard: The molecule presents a "Trojan Horse" risk. Its relatively high boiling point reduces immediate olfactory warning, yet upon contact with mucous membranes or moisture, it can hydrolyze to release acetic acid and hydroxymethyl ketone derivatives , leading to delayed, severe irritation.

Immediate Directive:

  • Strict Avoidance: Do not use standard thin nitrile gloves for immersion or prolonged handling.[1]

  • Primary Control: All transfers must occur inside a certified fume hood.

  • Disposal: Segregate as non-halogenated organic solvent waste.[1]

Part 2: Hazard Identification & Risk Assessment[2]

This compound behaves chemically as a hybrid of an ester and a ketone.[1] We apply Structure-Activity Relationship (SAR) safety protocols where specific toxicological data is limited.[1]

Hazard ClassGHS Classification (Derived)Operational Implication
Skin Irritation Category 2 (H315)Causes localized dermatitis; defatting of skin upon repeated exposure.[1]
Eye Irritation Category 2A (H319)High risk of corneal opacity if splashes are not rinsed immediately.[1]
STOT - SE Category 3 (H335)Respiratory tract irritation.[1] Vapors become pungent upon heating.[1]
Flammability Combustible LiquidFlash point is likely >90°C, but it will burn if heated or atomized.[1]
Part 3: The PPE Firewall (Personal Protective Equipment)
3.1 The Glove Permeation Logic (Critical)

The Trap: Most labs rely on 4-mil Nitrile gloves.[1] The Reality: Both ketones and acetates attack nitrile rubber.[1] While 1,4-Diacetoxy-2-oxobutane is larger and less volatile than acetone, it will eventually swell and permeate nitrile.[1]

Recommendation: Use the "Laminate-Liner" Technique for maximum safety without losing dexterity.[1]

MaterialBreakthrough TimeRecommendation
Standard Nitrile (4 mil) < 15 Minutes (Degrades)Incidental Splash Only. Change immediately upon contact.[1]
Butyl Rubber (25 mil) > 480 MinutesExcellent. Use for spill cleanup or bulk transfer.[1] (Low dexterity).
Silver Shield / 4H (Laminate) > 480 MinutesBest for Synthesis. Use as an inner liner under a nitrile outer glove.[1]
Neoprene Variable (30-60 mins)Moderate. Better than nitrile, but inferior to Butyl/Laminate.[1]
3.2 Respiratory Protection
  • Primary: Fume hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

    • Note: P100 filters alone are useless against these vapors.[1]

3.3 Eye & Body Defense
  • Eyes: Chemical splash goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for liquid handling.[1]

  • Body: Standard cotton lab coat. If handling >100g, add a chemically resistant apron (Tyvek or Butyl).

Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer (Small Scale < 5g)
  • Engineering Control: Place balance inside the fume hood. If the balance is external, tare the vial, move to hood, add liquid, cap tightly, and return to balance.

  • PPE: Don standard nitrile gloves.[1] Check for pinholes.[1]

  • Technique: Use a glass Pasteur pipette. Avoid plastic serological pipettes if they are polystyrene (PS), as ketones can etch them. Use Polypropylene (PP) or glass.[1]

  • Cleanup: Wipe the exterior of the vial with a Kimwipe dampened in isopropanol before removing from the hood.[1]

Protocol B: Reaction Setup (Heating/Reflux)
  • Setup: Ensure all glassware joints are greased or sleeved (PTFE) to prevent vapor leakage.[1]

  • Atmosphere: Run under a nitrogen blanket.[1] Moisture promotes hydrolysis to acetic acid, increasing the inhalation hazard.

  • PPE Upgrade: If the reaction volume > 100mL, double glove (Laminate inner + Nitrile outer).[1]

  • Temperature Control: Do not exceed 120°C without a blast shield. Acetoxy ketones can undergo thermal decomposition.[1][2]

Protocol C: Emergency Spill Response

Scenario: You drop a 50mL bottle in the open lab.

  • Evacuate: Clear the immediate area (radius 10ft).

  • Ventilate: Open lab doors only if they lead to non-populated areas; otherwise, rely on building HVAC (purge mode).

  • Gear Up: Don Butyl Rubber gloves and a respirator (OV Cartridge).[1]

  • Absorb: Use Vermiculite or a "Universal" spill pad.[1] Do not use paper towels (increases surface area for evaporation).[1]

  • Disposal: Shovel into a wide-mouth jar, seal, and label "Hazardous Waste: Organic Ketones/Esters."

Part 5: Visual Decision Logic

The following diagram outlines the decision-making process for selecting glove materials based on the specific operation being performed.

PPE_Selection Start Task Assessment: 1,4-Diacetoxy-2-oxobutane ExposureType Determine Exposure Risk Start->ExposureType Splash Incidental Splash (Weighing, Pipetting <5mL) ExposureType->Splash Low Volume Immersion High Exposure / Immersion (Spill Cleanup, >100mL Transfer) ExposureType->Immersion High Volume/Risk GloveChoice1 Standard Nitrile (Double Layer) Change immediately if splashed Splash->GloveChoice1 GloveChoice2 Butyl Rubber OR Silver Shield Laminate Liner Immersion->GloveChoice2 Action1 Proceed: Work in Fume Hood GloveChoice1->Action1 GloveChoice2->Action1 Action2 Proceed: Use Respirator if outside Hood GloveChoice2->Action2 If spill

Caption: PPE Selection Logic Tree. Green indicates standard lab gear is acceptable with caution; Red indicates specialized chemical resistance is mandatory.

Part 6: Disposal & Waste Management[1]

Classification: Non-Halogenated Organic Solvent.[1] Compatibility:

  • DO NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide). Bases will rapidly hydrolyze the ester, generating heat and pressure.

  • Storage: Store waste in High-Density Polyethylene (HDPE) or Glass containers.

Labeling Requirement:

WASTE TAG:

  • Constituents: 1,4-Diacetoxy-2-oxobutane, [Solvent used]

  • Hazards: Irritant, Combustible.[1]

References
  • Ansell Chemical Resistance Guide. (Permeation data for Ketones/Esters vs. Nitrile/Butyl).
  • PubChem Compound Summary: 1,4-Dihydroxy-2-butanone (Parent/Rel

  • Thermo Fisher Scientific SDS (Generic Acet
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[1]

  • OSHA Occupational Chemical D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diacetoxy-2-oxobutane
Reactant of Route 2
Reactant of Route 2
1,4-Diacetoxy-2-oxobutane
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